B1580366 DL-ALANINE (2-D)

DL-ALANINE (2-D)

Katalognummer: B1580366
Molekulargewicht: 90.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DL-Alanine (2-D) is a high-purity, racemic mixture of D- and L-alanine enantiomers supplied for specialized research applications. This non-essential, aliphatic amino acid serves as a critical building block in diverse scientific investigations. In the field of microbiology, the D-alanine enantiomer is an essential component for the biosynthesis of bacterial peptidoglycan, forming the D-alanyl-D-alanine dipeptide crucial for cell wall structural integrity . This makes DL-alanine a vital reagent in studies focused on bacterial physiology and in the search for novel antimicrobial agents that target cell wall synthesis. Beyond its biological roles, DL-alanine is increasingly valuable in materials science. Research indicates that molecular crystals of DL-alanine exhibit notable piezoelectric properties, generating measurable voltage under mechanical stress, which makes them promising candidates for developing biodegradable, biocompatible sensors, energy harvesters, and implantable bioelectronic devices . Furthermore, the distinct structural and optoelectronic properties of DL-alanine crystals, including their nonlinear optical characteristics, are subjects of investigation for potential applications in optical computation and signal processing . In analytical chemistry and radiotherapy, the stable free radicals generated in irradiated alanine are quantitatively measured using Electron Paramagnetic Resonance (EPR) for highly accurate radiation dosimetry, providing a biologically relevant measure of radiation damage . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekulargewicht

90.1

Reinheit

98%

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Alanine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Criticality of Physicochemical Characterization

In the realm of pharmaceutical sciences and drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but the very foundation upon which a safe, effective, and stable drug product is built. DL-alanine, a simple yet pivotal alpha-amino acid, serves as a crucial building block in various pharmaceutical formulations and as a model compound in fundamental research. This guide provides an in-depth exploration of the essential physicochemical characteristics of DL-alanine, offering not just data, but the strategic rationale behind the experimental methodologies. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to conduct and interpret these critical studies, ensuring scientific integrity and accelerating the path to innovation.

Molecular Identity and Structural Elucidation

DL-Alanine is a racemic mixture of the D- and L-enantiomers of alanine.[1] As a non-essential amino acid, it plays a fundamental role in protein synthesis and metabolism.[1]

PropertyValueSource
Chemical Name (2RS)-2-Aminopropanoic acid[1]
Synonyms DL-α-Aminopropionic acid[1]
Molecular Formula C₃H₇NO₂[1]
Molecular Weight 89.09 g/mol [1]
CAS Number 302-72-7[1]

The structural identity of DL-alanine is unequivocally confirmed through a combination of spectroscopic techniques, each providing a unique piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for the unambiguous structural confirmation of organic molecules. For DL-alanine, both ¹H and ¹³C NMR are employed.

Expert Insight: The choice of a deuterated solvent is critical. Deuterated water (D₂O) is often used for amino acids due to their high polarity. The absence of a solvent signal in the region of interest allows for clear observation of the analyte's protons and carbons.

¹H NMR Spectrum: The proton NMR spectrum of DL-alanine is characterized by a quartet corresponding to the α-proton and a doublet from the methyl protons.[2]

¹³C NMR Spectrum: The carbon NMR spectrum will display signals for the carbonyl carbon, the α-carbon, and the methyl carbon.[3]

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in DL-alanine, serving as a molecular fingerprint.

Expert Insight: FTIR and Raman are complementary techniques.[4] Water can be a strong interferent in FTIR due to its strong absorption of infrared light. Raman spectroscopy, however, is less affected by water, making it a valuable tool for analyzing aqueous solutions of DL-alanine.[4]

Key vibrational bands for DL-alanine include those corresponding to the stretching and bending of N-H (amino group), C=O (carboxyl group), C-H, and C-C bonds.[5][6]

Acid-Base Properties: pKa and Isoelectric Point (pI)

The ionizable amino and carboxyl groups of DL-alanine dictate its charge state at different pH values, which in turn influences its solubility, stability, and biological interactions.

PropertyValueSource
pKa₁ (Carboxyl Group) ~2.34[7]
pKa₂ (Amino Group) ~9.69[7]
Isoelectric Point (pI) ~6.0[2]

Expert Insight: The pI is the pH at which the net charge of the molecule is zero.[2] At this point, the solubility of the amino acid is at its minimum, a principle that can be exploited for crystallization and purification.[2]

The following diagram illustrates the pH-dependent speciation of DL-alanine:

G Cationic Form (+1) Cationic Form (+1) Zwitterionic Form (0) Zwitterionic Form (0) Cationic Form (+1)->Zwitterionic Form (0) pH > pKa1 (2.34) Anionic Form (-1) Anionic Form (-1) Zwitterionic Form (0)->Anionic Form (-1) pH > pKa2 (9.69) G cluster_0 TGA/DSC Analysis Sample Prep Accurately weigh 2-5 mg of DL-alanine into a TGA/DSC pan Instrument Setup Set temperature program (e.g., 25°C to 350°C at 10°C/min) and inert atmosphere (N2) Sample Prep->Instrument Setup Data Acquisition Run the analysis and record weight change (TGA) and heat flow (DSC) Instrument Setup->Data Acquisition Data Interpretation Identify decomposition temperature (TGA) and melting point (DSC) Data Acquisition->Data Interpretation

Sources

Technical Guide: Molecular Weight & Functional Divergence of DL-Alanine vs. DL-Alanine (2-d)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-Alanine (2-d) (CAS: 31024-91-6) represents a specific isotopic isotopologue of DL-alanine where the hydrogen atom at the


-carbon (C2) position is substituted with deuterium (

H or D).[1] While the nominal molecular weight difference is approximately 1 Dalton , the physicochemical implications extend far beyond simple mass shift.

This guide analyzes the critical differences between the native and deuterated forms, focusing on Kinetic Isotope Effects (KIE) , Mass Spectrometry (MS) fragmentation patterns , and their strategic application in metabolic flux analysis and drug development .[2]

Part 1: Molecular Architecture & Mass Calculation[1]

The fundamental difference lies in the atomic mass of the substituent at the chiral center. This substitution alters the molecular weight and the vibrational frequency of the C-H vs. C-D bond, which is the basis for the Kinetic Isotope Effect.[3][]

Quantitative Mass Comparison
ParameterDL-Alanine (Native)DL-Alanine (2-d)Delta (

)
Molecular Formula


-
IUPAC Name 2-aminopropanoic acid2-amino-2-deuteriopropanoic acid-
Monoisotopic Mass 89.0477 Da 90.0540 Da +1.0063 Da
Average Mol.[1][5][6][7][8] Weight 89.09 g/mol 90.10 g/mol ~1.01 g/mol
C2 Bond Energy

(~98 kcal/mol)

(~100 kcal/mol)
+1.2-1.5 kcal/mol

Note: The mass shift of +1.0063 Da is precise. In low-resolution mass spectrometry (e.g., single quad), this appears as a +1 unit shift. In high-resolution MS (HRMS), the mass defect of deuterium (


 Da relative to 

) is distinguishable from a

isotope shift (

Da).
Structural Visualization

The following diagram illustrates the specific substitution site and its impact on the molecule's geometry and electronic environment.

AlanineStructure cluster_0 Substituents Native DL-Alanine (Native) C_Alpha Alpha Carbon (C2) Chiral Center Native->C_Alpha Deuterated DL-Alanine (2-d) (Deuterated) Deuterated->C_Alpha H_Atom Hydrogen (H) Mass: 1.0078 Da C_Alpha->H_Atom Native Bond (Weaker) D_Atom Deuterium (D) Mass: 2.0141 Da C_Alpha->D_Atom Isotopic Sub (Stronger) KIE Kinetic Isotope Effect (Slower Metabolism) D_Atom->KIE Causes

Figure 1: Structural comparison highlighting the C2 substitution responsible for the mass shift and metabolic stability changes.

Part 2: Analytical Characterization

Mass Spectrometry (LC-MS/MS)

Using DL-Alanine (2-d) as an Internal Standard (IS) requires caution due to the "M+1" overlap.[1]

  • The Problem: The natural abundance of

    
     in native alanine results in an M+1 isotope peak (approx. 3.3% relative intensity).
    
  • The Risk: If the concentration of native alanine is high, its

    
     isotope signal will interfere with the quantitation of the trace-level DL-Alanine (2-d).[1]
    
  • The Solution: For absolute quantitation, DL-Alanine-d3 (methyl-d3) or DL-Alanine-d4 is preferred.[1] However, DL-Alanine (2-d) is uniquely valuable for mechanistic studies (see Part 3).[1]

Fragmentation Pattern (ESI+)

When analyzing via MS/MS (collision-induced dissociation), the location of the deuterium is conserved in specific fragments.

Precursor Ion (

)
Product Ion (Major)LossInterpretation
Native (m/z 90) m/z 44

(46)
Imine fragment (

)
2-d (m/z 91) m/z 45

(46)
Deuterated imine (

)

Protocol Note: Ensure your Multiple Reaction Monitoring (MRM) transition is set to 91.0


 45.0  for the deuterated standard.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive structural confirmation.

  • ** Proton (

    
    ) NMR:**
    
    • Native: The

      
      -proton appears as a quartet  at ~3.7 ppm (coupled to the methyl group).
      
    • 2-d: The signal at ~3.7 ppm disappears completely. The methyl group signal (normally a doublet) collapses into a singlet (or slightly broadened singlet due to weak H-D coupling).

Part 3: Applications in Drug Development & Metabolism[3]

The Kinetic Isotope Effect (KIE)

The C-D bond is shorter and stronger than the C-H bond.[3][9][10] In drug development, this property is exploited to improve metabolic stability.[2][10]

  • Mechanism: Alanine is metabolized primarily by Alanine Aminotransferase (ALT) . This enzyme abstracts the

    
    -proton to convert alanine to pyruvate.[1]
    
  • Impact: Replacing the

    
    -H with D significantly slows this reaction (Primary KIE: 
    
    
    
    ).[1]
  • Application: Researchers use DL-Alanine (2-d) to probe the rate-limiting step of transamination or to trace metabolic pathways without rapid loss of the label to the water pool.[1]

Metabolic Tracing Workflow

The following diagram outlines how to use DL-Alanine (2-d) to differentiate between direct incorporation (protein synthesis) and metabolic recycling (transamination).

MetabolicPathway cluster_protein Pathway A: Protein Synthesis cluster_metabolism Pathway B: Transamination (ALT) Input Input: DL-Alanine (2-d) Direct Direct Incorporation into Polypeptide Input->Direct Enzyme Alanine Aminotransferase (ALT) Input->Enzyme Slower Rate (KIE) ResultA Result: Deuterium Retained (Protein Mass Shift) Direct->ResultA Pyruvate Pyruvate (Deuterium Lost to H2O) Enzyme->Pyruvate C-D Bond Breakage Recycle Re-amination to L-Alanine (Native Mass) Pyruvate->Recycle Detection Mass Spec Readout: Ratio of m/z 90 vs 91 Recycle->Detection Loss of +1 Mass Tag

Figure 2: Metabolic fate of DL-Alanine (2-d). Retention of the label indicates direct utilization; loss of the label indicates metabolic recycling via transamination.

Part 4: Experimental Protocols

Preparation of Internal Standard Solution

Objective: Prepare a stock solution for LC-MS/MS quantitation of alanine in plasma.

  • Weighing: Accurately weigh 10.0 mg of DL-Alanine (2-d) (Sigma-Aldrich/Merck #485861 or equivalent).

  • Dissolution: Dissolve in 10.0 mL of HPLC-grade water/0.1% Formic Acid to create a 1.0 mg/mL (1000 ppm) stock.

  • Storage: Aliquot into cryovials and store at -20°C . Stability is >6 months.[11]

  • Working Solution: Dilute stock 1:100 in Acetonitrile:Water (80:20) to create a 10 µg/mL working IS solution.

Quality Control: Isotopic Purity Check

Before use in critical KIE studies, verify the isotopic enrichment.

  • Inject 1 µL of 10 µg/mL solution into LC-MS.

  • Scan range m/z 80–100 in ESI+ mode.

  • Calculate Enrichment %:

    
    
    
  • Requirement: Result should be

    
    . If m/z 90 is >2%, the KIE data will be skewed.
    

References

  • Sigma-Aldrich. DL-Alanine-2-d Product Specification & Properties. Merck KGaA. Link

  • Limbach, P. A. (1998). Isotope Labeling in Mass Spectrometry for Biological Research. Mass Spectrometry Reviews. Link

  • Shao, L., & Hewitt, M. C. (2010).[2] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • NIST Chemistry WebBook. DL-Alanine Mass Spectrum & Constants. National Institute of Standards and Technology.[6] Link

  • BOC Sciences. Mechanisms of Deuterated Drugs and KIE.

Sources

Technical Guide: Isotopic Enrichment & Characterization of DL-Alanine (2-d)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of DL-Alanine-2-d (CAS: 31024-91-6), a deuterated isotopologue of alanine specifically labeled at the


-carbon position. Unlike uniformly deuterated (

) or methyl-deuterated (

) variants, the 2-d isotopologue offers unique utility in proton-deuterium exchange studies , metabolic flux analysis , and NMR spectral simplification where

-proton suppression is required without perturbing the methyl signal.

This document details the commercial specifications, synthetic mechanisms governing isotopic integrity, and self-validating quality control protocols required for pharmaceutical and research applications.

Technical Specifications & Commercial Landscape

Commercially available DL-Alanine-2-d is typically synthesized to meet high isotopic enrichment standards to prevent signal bleed in sensitive NMR applications. The following table summarizes the critical technical parameters expected from top-tier suppliers (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich/Merck, CDN Isotopes).

Table 1: Standard Commercial Specifications
ParameterSpecificationTechnical Note
Chemical Formula

Labeled at C2 (

-carbon)
Isotopic Enrichment

Critical threshold for minimizing residual

signals.
Chemical Purity

Impurities often include unlabeled alanine or inorganic salts from hydrolysis.
Appearance White Crystalline PowderHygroscopic; store desicated.
Melting Point

Consistent with unlabeled DL-alanine.
Mass Shift

(

)
Unlabeled MW is

.
Chirality Racemic (DL)50:50 mixture of enantiomers; often used where chirality is non-limiting or for racemase assays.

Synthetic Route & Isotopic Integrity

The production of DL-Alanine-2-d relies on the acidity of the


-proton. Unlike the methyl protons, the 

-proton can be selectively exchanged in deuterated water (

) under specific catalytic conditions.
Mechanism: Schiff Base-Mediated Exchange

The most robust synthetic route utilizes a Schiff base intermediate . Condensation of alanine with an aldehyde (e.g., salicylaldehyde or pyridoxal phosphate mimics) increases the acidity of the


-proton, facilitating its removal by a base. The resulting planar carbanion/enamine intermediate then accepts a deuteron from the solvent (

).

This mechanism explains two critical properties of the commercial product:

  • Racemization: The planar intermediate destroys the stereocenter, naturally yielding a DL-racemic mixture.

  • Specificity: Methyl protons are not sufficiently acidic to exchange under these conditions, ensuring the label is restricted to the 2-position.

Diagram 1: Catalytic Deuteration Mechanism

The following diagram illustrates the reversible exchange cycle that drives enrichment.

DeuterationMechanism Ala DL-Alanine (Unlabeled) Schiff Schiff Base Intermediate Ala->Schiff + Catalyst (Aldehyde) Carbanion Planar Carbanion (Resonance Stabilized) Schiff->Carbanion - H+ (Base) Schiff_D Deuterated Schiff Base Carbanion->Schiff_D + D+ (from D2O) Schiff_D->Carbanion Reversible Final DL-Alanine-2-d (>98% D) Schiff_D->Final Hydrolysis (- Catalyst)

Caption: Mechanism of alpha-proton exchange via Schiff base activation, leading to racemization and selective C2 deuteration.

Analytical Methodologies (Quality Control)

To ensure the integrity of DL-Alanine-2-d for drug development or metabolic studies, researchers must validate both isotopic enrichment (how much D vs H) and positional specificity (is D only at C2?).

Protocol A: 1H-NMR Determination of Isotopic Enrichment

This protocol is self-validating because it uses the non-exchangeable methyl group of the alanine itself as an internal reference.

Objective: Quantify the residual protium at the


-position.

Materials:

  • Sample: ~10 mg DL-Alanine-2-d.

  • Solvent:

    
     (99.9% D) + TSP (internal standard, optional).
    
  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Dissolution: Dissolve sample in

    
    . Ensure complete solvation to prevent line broadening.
    
  • Acquisition: Acquire a standard 1H spectrum (16-32 scans). Set relaxation delay (

    
    ) 
    
    
    
    seconds to allow full relaxation of the methyl protons.
  • Processing: Phase and baseline correct the spectrum.

  • Integration (The Self-Validating Step):

    • Set the integral of the Methyl Group (

      
      , doublet/broad singlet at ~1.47 ppm) to exactly 3.00 .
      
    • Integrate the

      
      -Proton region  (~3.78 ppm).
      
  • Calculation:

    • Ideally, the

      
      -signal should be absent.
      
    • 
      .
      
    • Example: If

      
      -integral is 0.02, Enrichment = 
      
      
      
      .[1][2]

Interpretation:

  • Doublet to Singlet: In unlabeled alanine, the methyl is a doublet (

    
    ) due to coupling with the 
    
    
    
    -proton. In DL-Alanine-2-d, the
    
    
    -proton is replaced by Deuterium (spin 1). The methyl signal often appears as a broad singlet or a poorly resolved triplet (due to small
    
    
    coupling), confirming the label is present at C2.
Protocol B: Mass Spectrometry (LC-MS/Direct Infusion)

Objective: Confirm mass shift and check for


 (unlabeled) presence.
  • Method: ESI-MS (Positive Mode).

  • Expectation:

    • Major Peak:

      
       (
      
      
      
      for
      
      
      -Alanine).
    • Minor Peak:

      
       (
      
      
      
      for
      
      
      -Alanine).
  • Validation: The intensity ratio

    
     should match the NMR enrichment data.
    
Diagram 2: Quality Control Workflow

QC_Workflow Start Batch Receipt DL-Alanine-2-d Solvation Solvation in D2O Start->Solvation NMR 1H-NMR Acquisition (Standard Pulse) Solvation->NMR Check1 Check Methyl Signal (1.47 ppm) NMR->Check1 Check2 Check Alpha Signal (3.78 ppm) Check1->Check2 If Methyl pattern correct Fail FAIL: Doublet (Me) Integral > 0.02 (Alpha) Check1->Fail If distinct doublet remains Pass PASS: Broad Singlet (Me) Integral < 0.02 (Alpha) Check2->Pass Alpha < 2% Check2->Fail Alpha > 2%

Caption: QC decision tree for verifying isotopic enrichment via 1H-NMR.

Applications in Drug Development & Research[5][6]

Metabolic Tracing & Gluconeogenesis

DL-Alanine-2-d is a critical probe in studying the glucose-alanine cycle . Because the


-deuterium is retained during transamination (unlike the amino nitrogen), it can be used to trace the carbon skeleton into pyruvate and subsequently glucose. However, researchers must account for the kinetic isotope effect (KIE)  at the 

-position, which may slow down the alanine aminotransferase (ALT) reaction slightly compared to the unlabeled substrate [1].
Racemase Activity Assays

Bacteria utilize alanine racemase to convert L-Ala to D-Ala for peptidoglycan synthesis. DL-Alanine-2-d is used to study the mechanism of these enzymes. The "washout" of the deuterium label into the solvent (observed via MS or NMR) during the racemization reaction provides direct evidence of the enzyme's abstraction of the


-proton [2].
NMR Spectral Simplification

In large protein NMR studies, signal overlap in the


-proton region is problematic. Using amino acids with deuterated 

-positions (like DL-Alanine-2-d) as culture supplements suppresses these signals, cleaning up the spectra and allowing for clearer observation of amide or side-chain correlations [3].

References

  • Takano, Y., et al. (2010).[3] Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. JAMSTEC Report. Link

  • Michelotti, A., et al. (2025).[4] Chemical Deuteration of α-Amino Acids and Optical Resolution. PMC (NIH). Link

  • Boisbouvier, J., et al. (2009). Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies. Cambridge Isotope Labs Application Note 25. Link

  • Sigma-Aldrich. Product Specification: DL-Alanine-2-d (31024-91-6). Link

  • CDN Isotopes. DL-Alanine-2,3,3,3-d4 and variants Technical Data. Link

Sources

The Chemical Structure, Stability, and Kinetic Dynamics of 2-Deuterio-DL-Alanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

In the rapidly advancing fields of mechanistic enzymology, metabolic flux analysis, and hyperpolarized magnetic resonance imaging (MRI), the strategic use of isotopically labeled probes is indispensable. 2-Deuterio-DL-alanine (α-deuterated alanine) represents a critical structural analog where the protium (1H) at the chiral alpha-carbon is replaced by deuterium (2H).

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. This guide synthesizes the causality behind the molecule's chemical stability, the precise mechanisms of its enzymatic degradation, and field-proven, self-validating experimental protocols for its synthesis and kinetic evaluation. By understanding the fundamental zero-point energy differences introduced by deuterium, researchers can leverage the resulting Kinetic Isotope Effect (KIE) to prolong the half-life of metabolic probes and design more metabolically stable pharmaceutical precursors[1].

Chemical Structure and Isotopic Properties

The substitution of protium with deuterium at the C2 (alpha) position of alanine yields the chemical formula CH₃-CD(NH₂)-COOH. This isotopic substitution does not significantly alter the steric bulk or the electrostatic surface of the molecule, ensuring that it remains a recognized substrate for native enzymes and transporters.

However, the physical properties of the C-D bond fundamentally alter the molecule's spectroscopic and kinetic profile:

  • Zero-Point Energy: The greater mass of deuterium lowers the zero-point vibrational energy of the Cα-D bond compared to the Cα-H bond. Consequently, more activation energy is required to cleave the C-D bond, forming the basis of the primary kinetic isotope effect[2].

  • NMR Characteristics: The 2H nucleus is quadrupolar (spin I = 1). This increases the complexity of ¹³C NMR spectra for the attached carbon. The mass difference induces a characteristic 3[3].

Data Presentation: Physicochemical Properties
PropertyValue / CharacteristicImpact on Experimental Design
Chemical Formula C₃H₆DNO₂Maintains native steric profile.
Molecular Weight 90.10 g/mol +1 Da mass shift detectable via LC-MS.
Isotopic Substitution Site C2 (α-carbon)Targets the primary site of transaminase activity.
¹³C NMR Shift (C2) ~0.25 ppm upfield shiftEnables distinct resolution from protio-alanine[3].
Spin Quantum Number (2H) I = 1 (Quadrupolar)Induces peak splitting and alters relaxation times (T1)[3].

Metabolic Stability and the Kinetic Isotope Effect (KIE)

The stability of 2-deuterio-DL-alanine is highly context-dependent. In sterile aqueous solutions at physiological pH, the Cα-D bond is chemically stable. However, in biological matrices, its stability is dictated by the activity of Alanine Transaminase (ALT) .

The Transamination Mechanism and H/D Exchange

ALT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The transamination of alanine to pyruvate proceeds via the formation of an external aldimine (Schiff base) between the amino acid and PLP. The rate-limiting step in this half-reaction is the deprotonation (or dedeuteration) at the Cα position to form a planar quinonoid intermediate[1].

Because the Cα-D bond requires more energy to break than a Cα-H bond, 2-deuterio-DL-alanine exhibits a primary kinetic isotope effect (KIE) . In vitro assays with purified ALT have demonstrated a 4[2]. This means the deuterated substrate is metabolized significantly slower, a property exploited in hyperpolarized ¹³C MRI to prolong the T1 relaxation time and extend the observation window of the probe[2].

Causality Warning: The quinonoid intermediate is highly susceptible to solvent exchange. If the enzymatic reaction occurs in H₂O, the deuterium at the alpha position can be rapidly replaced by a solvent proton before the product is released, leading to rapid isotopic "washout" and loss of the NMR signal[3].

Pathway A 2-Deuterio-DL-Alanine (Substrate) B PLP-Enzyme Complex (Alanine Transaminase) A->B Binding C External Aldimine (Schiff Base) B->C Condensation D Quinonoid Intermediate (C-alpha Dedeuteration) C->D C-alpha Cleavage E Ketimine Intermediate D->E Reprotonation G H/D Exchange with Solvent (H2O) D->G Isotope Loss F Pyruvate + PMP (Metabolite) E->F Hydrolysis

PLP-dependent transamination pathway showing C-alpha dedeuteration and H/D solvent exchange.

Data Presentation: Kinetic Parameters (ALT Enzymatic Assay)
Kinetic ParameterValueMechanistic Implication
Target Enzyme Alanine Transaminase (ALT)Primary driver of alanine metabolism.
Co-factor Pyridoxal-5'-phosphate (PLP)Facilitates Schiff base formation.
Primary KIE (vH / vD) ~2.3Cleavage of Cα-D is rate-limiting[2].
Primary Degradation Cα-D bond cleavageLeads to H/D solvent exchange or pyruvate formation.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the synthesis of 2-deuterio-DL-alanine must be coupled with rigorous NMR validation. The following protocols establish a self-validating system to ensure high isotopic purity while preventing unwanted back-exchange.

Protocol 1: Chemical Synthesis via Oxazolidinone Intermediate

This method utilizes direct H/D exchange. By forming an oxazolidinone intermediate, the pKa of the alpha-proton is lowered, labilizing it and allowing Le Chatelier's principle to drive deuteration in the presence of excess D₂O[5].

  • Reagent Preparation: Suspend 100 mmol of protio-DL-alanine in 50 mL of deuterium oxide (D₂O, 99.9% D isotopic purity).

  • Acylation and Exchange: Add 120 mmol of acetic anhydride (Ac₂O) dropwise at 0°C. Gradually raise the temperature to reflux (~100°C) for 4 hours. Causality: The heat and acidic environment promote the formation of the oxazolidinone intermediate, facilitating the exchange of the Cα-H for Cα-D[5].

  • Acidic Hydrolysis: To remove the acetyl protecting group without risking back-exchange to protium, add 6M DCl in D₂O and reflux for an additional 6 hours. Crucial Step: Using aqueous HCl here would immediately wash out the newly installed deuterium label.

  • Isolation: Purify the resulting 2-deuterio-DL-alanine using a strongly acidic cation-exchange resin (e.g., Dowex 50W). Wash with D₂O and elute with 1M ND₄OD in D₂O.

  • Lyophilization: Freeze-dry the eluate to obtain the final product as a highly pure white powder.

Workflow S1 DL-Alanine + D2O / Ac2O S2 Reflux & H/D Exchange (Oxazolidinone) S1->S2 S3 Acidic Hydrolysis (DCl in D2O) S2->S3 S4 2-Deuterio-DL-Alanine Isolation S3->S4 S5 13C/1H NMR Validation S4->S5

Step-by-step chemical synthesis and NMR validation workflow for 2-deuterio-DL-alanine.

Protocol 2: NMR-Based Stability and KIE Assay

To validate the stability of the Cα-D bond and calculate the KIE, real-time NMR tracking is employed[2].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer in D₂O (pD 7.4). Causality: Conducting the assay in D₂O isolates the enzymatic cleavage event from solvent-driven H/D back-exchange, ensuring the disappearance of the substrate signal is solely due to conversion to pyruvate.

  • Substrate Incubation: Dissolve 10 mM 2-deuterio-DL-alanine and 10 mM α-ketoglutarate in the buffer inside an NMR tube.

  • Enzyme Addition: Initiate the reaction by adding 5 U/mL of purified Alanine Transaminase (ALT).

  • Data Acquisition: Monitor the reaction in real-time using ¹³C NMR spectroscopy at 298 K. Track the decay of the Cα signal of alanine and the appearance of the C2 signal of pyruvate.

  • KIE Calculation: Run a parallel control assay using protio-DL-alanine. Calculate the primary KIE by comparing the initial reaction rates (

    
    ).
    

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: rsc.

Sources

Technical Guide: DL-Alanine-2-d (α-Deuterated Alanine)

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 31024-91-6

Executive Summary

This technical guide provides a comprehensive analysis of DL-Alanine-2-d (2-amino-2-deuteriopropanoic acid), a specific isotopologue of alanine where the hydrogen atom at the α-carbon position is replaced by deuterium (


H).

Unlike per-deuterated variants (


 or 

), the specific labeling at the C2 position makes this compound a critical tool for Kinetic Isotope Effect (KIE) studies. By leveraging the greater bond strength of Carbon-Deuterium (C-D) vs. Carbon-Hydrogen (C-H), researchers use this compound to probe the rate-determining steps in enzymatic transamination and racemization, specifically targeting the pyridoxal phosphate (PLP)-dependent enzymes.

Part 1: Physicochemical Identity & Data[1]

The following data characterizes the racemic mixture (DL) specifically deuterated at the alpha position.

PropertySpecification
Chemical Name DL-Alanine-2-d (also: 2-Deutero-DL-alanine)
CAS Registry Number 31024-91-6
Linear Formula

Molecular Weight 90.10 g/mol (vs. 89.09 g/mol for non-deuterated)
Isotopic Purity Typically ≥ 98 atom % D
Appearance White crystalline powder
Solubility Soluble in water (167 g/L at 25°C); Insoluble in ether/ethanol
Melting Point 289 °C (dec.)[1]
pKa Values

(COOH): 2.34;

(

): 9.69
Structural Distinction

Unlike standard alanine, the chiral center (C2) possesses a Deuterium atom.

  • Standard Alanine: C-H bond at

    
    -position.
    
  • DL-Alanine-2-d: C-D bond at

    
    -position.
    

Part 2: Safety & Handling Profile (GHS/SDS)

While DL-Alanine is generally classified as non-hazardous under GHS standards, the deuterated form requires specific handling to maintain isotopic integrity.

Hazard Classification
  • GHS Status: Not classified as a hazardous substance or mixture.[2][3]

  • Signal Word: None.

  • HMIS Rating: Health: 0 | Flammability: 0 | Reactivity: 0.

Handling Protocols for Deuterated Compounds

Critical Caution - Hygroscopicity & Isotopic Dilution: Deuterated compounds are susceptible to proton exchange if exposed to atmospheric moisture over long periods, although the C-D bond at the alpha position is relatively stable compared to labile protons (OH/NH).

  • Storage: Store at room temperature in a desiccator. Tightly seal containers immediately after use.

  • Reconstitution: When preparing NMR standards, use

    
     (99.9%) to prevent the obscuring of signals, although the 
    
    
    
    -deuterium itself is non-exchangeable in neutral aqueous solution.
Personal Protective Equipment (PPE)
  • Respiratory: N95 dust mask (if dust formation occurs).

  • Skin/Eye: Nitrile gloves and safety glasses with side shields.

Part 3: Technical Deep Dive – The Kinetic Isotope Effect (KIE)[4]

The primary utility of DL-Alanine-2-d lies in its ability to resist bond cleavage at the alpha position. This phenomenon is known as the Primary Kinetic Isotope Effect .

Mechanism of Action

Enzymes such as Alanine Transaminase (ALT) or Alanine Racemase operate by abstracting the proton from the


-carbon.
  • Bond Strength: The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and harder to break.

  • Rate Reduction: If the C-H bond cleavage is the rate-determining step (RDS), substituting H with D will significantly slow down the reaction rate (

    
    ).
    
  • Interpretation:

    • If

      
      : The C-H bond cleavage is not  the rate-determining step.
      
    • If

      
      : The C-H bond cleavage is  the rate-determining step (Primary KIE).
      
Visualization: KIE in Metabolic Pathways

The following diagram illustrates how DL-Alanine-2-d acts as a mechanistic probe in transamination.

KIE_Mechanism Substrate DL-Alanine-2-d (Substrate) Enzyme Alanine Transaminase (PLP-Dependent) Substrate->Enzyme Binding Transition Transition State (C-D Bond Cleavage) Enzyme->Transition Slow Step (High Activation Energy) Product Pyruvate-d (Product) Transition->Product Conversion note Primary KIE: Rate(H) / Rate(D) > 2.0 Confirms Alpha-Proton Abstraction is Rate Limiting Transition->note

Figure 1: Mechanistic flow showing the retardation of the enzymatic reaction step due to the heavier Deuterium isotope.

Part 4: Experimental Protocol – Validation of Isotopic Enrichment

Objective: Verify the presence of Deuterium at the C2 position and calculate isotopic purity using


-NMR.
Principle:  Deuterium (

) is "silent" in standard proton NMR (

-NMR). A successful deuteration is indicated by the disappearance of the specific signal corresponding to the

-proton.
Materials
  • Analyte: DL-Alanine-2-d (CAS 31024-91-6).[4]

  • Reference Standard: Non-deuterated DL-Alanine (CAS 302-72-7).[4]

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) + TSP (internal standard).
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of Reference Standard in 600 µL

      
      .
      
    • Dissolve 10 mg of DL-Alanine-2-d in 600 µL

      
      .
      
  • Acquisition (Reference):

    • Run

      
      -NMR.[5][6]
      
    • Observe: A quartet at

      
       ppm (corresponding to the 
      
      
      
      -CH) and a doublet at
      
      
      ppm (methyl group).
  • Acquisition (Analyte):

    • Run

      
      -NMR under identical gain settings.
      
    • Observe: The quartet at 3.78 ppm should be absent or reduced to <2% integration intensity (depending on purity).

    • Note: The methyl doublet at 1.48 ppm will collapse into a broad singlet or triplet (due to C-D coupling,

      
      ), confirming the adjacent modification.
      
QC Logic Diagram

NMR_Validation Start Start QC: DL-Alanine-2-d Solubilize Dissolve in D2O Start->Solubilize RunNMR Acquire 1H-NMR Spectrum Solubilize->RunNMR CheckAlpha Check Region 3.70 - 3.85 ppm (Alpha-Proton) RunNMR->CheckAlpha SignalPresent Signal Present (Quartet) CheckAlpha->SignalPresent Peak Detected SignalAbsent Signal Absent/Silenced CheckAlpha->SignalAbsent Baseline Flat Fail FAIL: Low Deuteration (<98%) SignalPresent->Fail Pass PASS: Validated Isotope SignalAbsent->Pass

Figure 2: Decision tree for validating isotopic purity via Proton NMR silencing.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105969, Alanine-2-d. [Link]

  • Toney, M. D. (2005). Reaction specificity in pyridoxal phosphate enzymes. Archives of Biochemistry and Biophysics, 433(1), 279–287. (Contextualizing Alpha-Proton Abstraction). [Link]

Sources

Isotopic Signatures in Solid-State Amino Acids: Melting Point and Density Analytics of DL-Alanine-2-d1

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Deuterated amino acids are foundational to modern structural biology, serving as critical probes in solid-state NMR, neutron diffraction, and mass spectrometry-based metabolomics. Among these, DL-alanine-2-d1 (α-deuterio-DL-alanine) presents a unique physicochemical profile. While isotopic substitution fundamentally alters molecular mass and vibrational frequencies, its impact on macroscopic solid-state properties like melting point and crystallographic density is governed by strict mechanistic rules. This whitepaper elucidates the causality behind the melting point and density data for DL-alanine-2-d1, providing self-validating experimental protocols for rigorous analytical verification.

Mechanistic Causality: Isotopic Effects on Physicochemical Properties

Thermal Stability and the Zwitterionic Network

In the solid state, DL-alanine exists as a zwitterion, forming a robust, tightly packed three-dimensional hydrogen-bonding network driven by electrostatic interactions between the protonated amino group (–NH₃⁺) and the deprotonated carboxylate group (–COO⁻)[1].

When standard DL-alanine is deuterated at the alpha-carbon to form DL-alanine-2-d1, the primary hydrogen-bonding network remains entirely unperturbed. Because the C–D bond at the alpha position does not participate in the intermolecular lattice forces, the thermal energy required to disrupt the crystal lattice is virtually identical to that of the undeuterated isotopologue. Furthermore, DL-alanine undergoes endothermic decomposition upon melting. The cleavage of the primary C–C and C–N backbone bonds dictates this decomposition, leading to an identical macroscopic melting/decomposition point of 289 °C for both standard DL-alanine[2] and DL-alanine-2-d1.

Crystallographic Density and the Mass-Volume Relationship

Density (


) in a crystalline solid is a function of the molecular mass (

) and the unit cell volume (

). The substitution of a protium atom (

H) with a deuterium atom (

D) at the alpha-carbon increases the molecular weight from 89.09 g/mol [2] to 90.09 g/mol [3], representing a mass increase of approximately 1.13%.

Due to the lower zero-point energy of the C–D bond compared to the C–H bond, deuteration causes a negligible contraction in bond length (the anomalous isotope effect). Consequently, the unit cell volume of the crystal remains essentially constant. Because the mass increases while the volume remains static, the density of DL-alanine-2-d1 increases proportionally. While standard DL-alanine exhibits a density of 1.424 g/cm³ [4], the theoretical crystallographic density of the 2-d1 isotopologue scales to approximately 1.440 g/cm³ .

Addressing Database Artifacts (Critical Note)

A common pitfall in isotopic drug development is reliance on automated chemical databases, which occasionally misattribute the CAS registry number 55320-69-9 to DL-alanine-2-d. This CAS actually corresponds to hexanoic acid-6,6,6-d3, a completely different compound with a melting point of -3 °C and a density of 0.951 g/mL[5]. The correct, verified CAS registry number for DL-alanine-2-d1 is 31024-91-6 [3][6]. Ensuring accurate CAS validation is the mandatory first step in any robust analytical workflow.

Quantitative Data Synthesis

The following table summarizes the physicochemical shifts driven by alpha-carbon deuteration.

PropertyStandard DL-AlanineDL-Alanine-2-d1 (Isotope)Causality / Mechanistic Driver
CAS Registry Number 302-72-7[4]31024-91-6[3]Distinct isotopic registry
Molecular Weight 89.09 g/mol [2]90.09 g/mol [3]Addition of one deuterium atom at C2 (+1.00 Da)
Melting Point 289 °C (dec.)[2]289 °C (dec.)Zwitterionic H-bond network remains unperturbed
Density (Solid) 1.424 g/cm³[4]~1.440 g/cm³ (calc)Mass increase within an identical unit cell volume

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in isotopic characterization, laboratories must employ self-validating workflows. The following protocols integrate built-in orthogonal checks to prevent false-positive data generation.

Protocol A: High-Precision Thermal Analysis via DSC

Objective: Accurately determine the decomposition melting point of DL-alanine-2-d1.

  • Step 1: Instrument Calibration: Run high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C) standards to strictly calibrate the temperature and heat flow axes of the Differential Scanning Calorimeter (DSC).

  • Step 2: Sample Preparation: Accurately weigh 2.0–3.0 mg of DL-alanine-2-d1 into a standard aluminum crucible. Seal and mechanically pierce the lid to allow for gas evolution during thermal decomposition.

  • Step 3: Thermal Method: Equilibrate the furnace at 25 °C. Ramp the temperature at 10 °C/min up to 320 °C under a continuous high-purity nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Step 4: Data Acquisition: Record the extrapolated onset temperature of the sharp endothermic peak corresponding to melting/decomposition.

  • Validation Mechanism: Concurrently run an undeuterated DL-alanine reference standard. If the reference standard does not yield an onset temperature of 289 °C ± 1 °C[2], the system is deemed out of calibration, and the isotopic run is automatically invalidated.

Protocol B: Skeletal Density via Helium Pycnometry

Objective: Measure the true skeletal density of the crystalline DL-alanine-2-d1 powder.

  • Step 1: Volume Calibration: Calibrate the pycnometer sample chamber using a NIST-traceable tungsten carbide calibration sphere of known volume.

  • Step 2: Sample Degassing: Place ~1.0 g of DL-alanine-2-d1 into the sample cell. Subject the sample to 100 cycles of helium purging to displace atmospheric gases and moisture trapped in interstitial spaces.

  • Step 3: Pressurization and Measurement: Pressurize the sample chamber with ultra-high purity helium. Open the expansion valve and record the pressure drop to calculate the precise sample volume via Boyle’s Law.

  • Step 4: Density Calculation: Divide the accurately measured analytical mass by the pycnometric volume.

  • Validation Mechanism: Cross-reference the empirical skeletal density against the theoretical crystallographic density derived from Single-Crystal X-Ray Diffraction (XRD)[1]. The empirical value must fall within 0.5% of the theoretical ~1.440 g/cm³ to confirm the absence of amorphous voids or solvent inclusions.

Workflow Visualization

IsotopeWorkflow cluster_Thermal Thermal Validation (DSC) cluster_Density Density Validation Sample DL-Alanine-2-d1 (CAS: 31024-91-6) Calibrate Standard Calibration (Indium/Zinc) Sample->Calibrate XRD X-Ray Diffraction (Unit Cell Vol) Sample->XRD Pycno Helium Pycnometry (Skeletal Density) Sample->Pycno DSC Differential Scanning Calorimetry Calibrate->DSC Validates MP Decomposition Point (289 °C) DSC->MP Measures Synthesis Verified Physicochemical Profile MP->Synthesis Dens Isotopic Density (~1.440 g/cm³) XRD->Dens Theoretical Pycno->Dens Empirical Dens->Synthesis

Figure 1: Self-validating physicochemical workflow for DL-alanine-2-d1 characterization.

References

Sources

Methodological & Application

Application Note: Precision Preparation of DL-Alanine (2-d) Internal Standard Stock Solutions for LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the preparation, validation, and storage of DL-Alanine-2-d (2-deuterio-DL-alanine) stock solutions. While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects and recovery variances in mass spectrometry, the specific choice of the 2-d isotopologue presents unique physicochemical challenges that must be managed to ensure data integrity.

Critical Technical Considerations (The "Why")
  • Isotopic Interference (The M+1 Problem): DL-Alanine-2-d (

    
    ) has a molecular weight of ~90.1 Da, only +1 Da heavier than natural Alanine (~89.1 Da). Natural Alanine possesses a significant M+1 isotope abundance (~3.7%) primarily due to 
    
    
    
    .
    • Risk: If the IS concentration is too low, the natural M+1 signal from high-concentration endogenous Alanine will contribute to the IS channel, causing quantitation errors (crosstalk).

    • Solution: This protocol mandates a high-concentration IS spiking strategy to overwhelm the natural M+1 contribution.

  • Alpha-Proton Exchange (Stability): The deuterium label is located at the

    
    -carbon (C2). The C-H bond at this position is weakly acidic (
    
    
    
    for esters, higher for free acid). While stable at neutral pH, base-catalyzed H/D exchange can occur at pH > 9.0 or elevated temperatures, leading to loss of the label (reverting to M+0).
    • Control: All stocks are prepared in slightly acidic media (0.1% Formic Acid or 0.1 M HCl) to lock the isotopic label in place and prevent bacterial degradation.

  • Chirality (DL-Racemate): The analyte is a racemic mixture (50:50 D/L).

    • Achiral Chromatography (C18/HILIC): D- and L-Alanine co-elute. The IS appears as a single peak.

    • Chiral Chromatography: The IS will split into two peaks. If quantifying physiological L-Alanine, you must integrate only the L-Alanine-2-d peak or sum both if the method dictates.

Materials & Equipment

CategoryItemSpecification/Grade
Analyte DL-Alanine-2-dIsotopic Purity

98 atom % D; CAS: 31024-91-6
Solvent A LC-MS Grade Water18.2 MΩ[1]·cm, TOC < 5 ppb
Solvent B Formic Acid (FA)LC-MS Grade (98%+)
Alt. Solvent 1.0 M HClVolumetric Standard (if FA is unsuitable)
Vessels Volumetric FlasksClass A, Borosilicate Glass (Amber preferred)
Weighing Analytical BalanceReadability

0.01 mg (X.XXXX g)
Storage Cryo-vialsPolypropylene, screw-cap, O-ring sealed

Protocol: Primary Stock Preparation (10 mM)

Objective: Create a stable, high-concentration master stock (


).
Target Concentration:  10.0 mM (approx. 0.901 mg/mL).
Step 3.1: Solvent Preparation (Stabilizing Diluent)

Prepare 0.1% Formic Acid in Water (


).
  • Rationale: Acidification prevents bacterial growth (alanine is a nutrient source) and inhibits base-catalyzed deuterium exchange.

  • Recipe: Add 1.0 mL Formic Acid to 999 mL LC-MS water. Mix well.

Step 3.2: Gravimetric Preparation

Do not rely on "weighing out exactly 10 mg." Weigh the solid, then adjust the solvent volume to achieve the precise molarity.

  • Equilibrate the DL-Alanine-2-d vial to room temperature (prevent condensation).

  • Place a clean weighing boat on the balance and tare.

  • Weigh approximately 9.0 – 10.0 mg of DL-Alanine-2-d. Record the exact mass (

    
    ) to 0.01 mg precision.
    
  • Transfer the solid quantitatively to a 10 mL Class A volumetric flask . Rinse the weighing boat 3x with Stabilizing Diluent into the flask.

Step 3.3: Solvation and Calculation
  • Fill the flask to ~80% volume with Stabilizing Diluent.

  • Sonicate for 5 minutes at ambient temperature. (Alanine is highly soluble; extensive sonication is rarely needed).

  • Dilute to the mark with Stabilizing Diluent. Invert 10x to mix.

  • Calculate Actual Concentration (

    
    ): 
    


Example: If you weighed 9.24 mg into 10 mL:



Protocol: Working Standard Preparation

Objective: Create a working solution (


) for spiking into samples.
Target:  The final concentration in the matrix should be 5–10x higher  than the endogenous L-Alanine concentration to mitigate M+1 interference.
  • Note: Plasma Alanine is ~300–500 µM. Therefore, the final IS concentration in the sample should be high (e.g., 50 µM final) if using a

    
     label, though often researchers accept lower concentrations (10-20 µM) and correct mathematically.
    

Dilution Scheme (Example for 100 µM Working Solution):

  • Pipette 100 µL of Primary Stock (

    
    , ~10 mM) into a 10 mL volumetric flask.
    
  • Dilute to volume with Stabilizing Diluent (or mobile phase A compatible solvent).

  • Mix well. Label as

    
     (100 µM).
    

Quality Control & Validation (Self-Validating System)

Before using the stock for critical samples, perform an Isotopic Purity & Crosstalk Check .

  • Infusion/Flow Injection: Inject the

    
     (100 µM) into the MS (ESI Positive mode).
    
  • Scan Range: Q1 scan from m/z 85 to 95.

  • Criteria:

    • Major Peak: m/z 91.1 (Alanine-2-d + H)

      
      .
      
    • Unlabeled Contaminant: Check m/z 90.1 (Natural Alanine).

    • Calculation: % Unlabeled =

      
      .
      
    • Pass Limit: If % Unlabeled > 2.0%, the stock is degraded or the reagent was impure.

  • Back-Exchange Check: If m/z 90.1 increases over time (e.g., after 1 month storage), the deuterium is exchanging with the solvent. Discard stock.

Workflow Visualization

The following diagram illustrates the critical path for preparing and validating the stock solution.

AlanineStockPrep Start Solid DL-Alanine-2-d (CAS 31024-91-6) Weigh Gravimetric Weighing (Record Mass) Start->Weigh Dissolve Dissolve & Sonicate (Primary Stock S0) Weigh->Dissolve Quant. Transfer Solvent Prepare Diluent (0.1% Formic Acid) Solvent->Dissolve Stabilizer Dilute Dilute to Working Std (S_WRK) Dissolve->Dilute Serial Dilution QC MS Validation (Check m/z 90 vs 91) Dilute->QC Infusion QC->Start Fail (Recalculate/Reorder) Storage Storage (-20°C) Amber Glass QC->Storage Pass

Figure 1: Workflow for the preparation and validation of DL-Alanine-2-d stock solutions, emphasizing the QC checkpoint to verify isotopic purity.

Storage & Stability Data

ParameterConditionDurationNotes
Primary Stock (

)
-20°C or -80°C6 MonthsStore in aliquots to avoid freeze-thaw cycles.
Working Stock (

)
4°C (Refrigerated)1 WeekProne to concentration changes via evaporation.
Benchtop Stability 20°C (Ambient)24 HoursAcidic pH prevents bacterial growth.
Container Amber Glass / PolypropyleneN/AProtect from light (general precaution).

Warning: Do not store in alkaline buffers (e.g., Ammonium Bicarbonate pH 10). This will accelerate H/D exchange at the C2 position, rendering the standard useless within hours.

References

  • National Institute of Standards and Technology (NIST). D-Alanine Chemical Properties and Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. Available at: [Link]

  • PubChem. Alanine-2-d Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. Available at: [Link]

Sources

Application Note: Advanced Metabolic Flux Analysis Using DL-Alanine (2-d) Tracer

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quantifying Alanine Aminotransferase (ALT) Flux and Pyruvate-Alanine Cycling

Introduction & Mechanistic Principle

Metabolic flux analysis (MFA) relies on stable isotope tracers to map the dynamic flow of metabolites through biochemical networks. While ¹³C-labeled tracers are the gold standard for tracking carbon backbones, they often mask rapid, bidirectional enzymatic exchange rates because the carbon skeleton is conserved. To specifically quantify the flux of transamination and pyruvate-alanine cycling, DL-alanine (2-d) —alanine deuterated at the alpha-carbon (C2)—serves as a highly specialized and powerful tracer.

The Causality of the Tracer Choice

Alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate. During this pyridoxal phosphate (PLP)-dependent reaction, the alpha-proton of alanine is obligatorily abstracted.

When DL-alanine (2-d) is utilized, this catalytic step strips the deuterium atom, which rapidly exchanges with the vast intracellular water pool[1]. If the resulting pyruvate is transaminated back into alanine, it incorporates a standard proton (¹H) from the aqueous environment, converting the molecule to an unlabeled (M+0) state[2]. Therefore, the decay rate of the M+1 deuterated alanine signal provides a direct, carbon-independent readout of absolute ALT flux.

(Expert Note: While mammalian transaminases are stereospecific for the L-enantiomer, the racemic DL-alanine (2-d) is frequently utilized as a cost-effective tracer. The D-enantiomer acts as a passive bystander, while the L-enantiomer actively traces the enzymatic flux.)

Isotopic Pathway Visualization

MetabolicFlux ExtAla Extracellular DL-Alanine (2-d) IntAla Intracellular Alanine (2-d) ExtAla->IntAla Transporter Uptake Pyr Pyruvate (Unlabeled) IntAla->Pyr ALT (Forward) Loss of Deuterium HDO HDO (Water) IntAla->HDO Isotope Exchange Pyr->IntAla ALT (Reverse) Incorporates 1H aKG α-Ketoglutarate Glu Glutamate aKG->Glu ALT (Coupled)

Caption: Metabolic routing of DL-Alanine (2-d). The alpha-deuterium is lost to the water pool during ALT-mediated transamination.

Experimental Workflow and Protocol

Self-Validating System Design

A robust MFA protocol must be self-validating. To ensure the observed deuterium loss is due to enzymatic flux and not spontaneous chemical exchange or extraction artifacts, this protocol incorporates:

  • Cryogenic Quenching: ALT is highly efficient; even seconds of delay at room temperature allows continued transamination, artificially lowering the M+1 enrichment. Immediate -80°C quenching preserves the true isotopic steady-state.

  • Internal Standards: Addition of L-Norvaline-d5 prior to extraction validates recovery efficiency.

  • Chromatographic Isotope Fractionation Control: Deuterated compounds exhibit slight chromatographic shifts compared to their protium counterparts due to differences in zero-point energy[3]. Integration windows must be meticulously widened to encompass the entire peak, preventing artificial skewing of the M+1/M+0 ratio.

Step-by-Step Methodology: In Vitro Cell Culture Tracing

Step 1: Tracer Formulation

  • Prepare a custom amino acid-free DMEM formulation.

  • Supplement with 10% dialyzed FBS to remove unlabeled exogenous amino acids that could dilute the tracer pool[4].

  • Add DL-alanine (2-d) to a final physiological concentration (e.g., 0.5 mM). Critical: Ensure the pH is strictly adjusted to 7.4, as extreme pH can catalyze non-enzymatic alpha-hydrogen exchange.

Step 2: Isotopic Pulse and Cell Labeling

  • Seed cells in 6-well plates and culture until 70-80% confluent.

  • Wash cells twice with warm PBS (37°C) to deplete residual unlabeled intracellular alanine.

  • Introduce the DL-alanine (2-d) media and incubate at 37°C.

  • Perform a time-course sampling at 0, 15, 30, 60, and 120 minutes to capture the isotopic decay kinetics.

Step 3: Metabolic Quenching and Extraction

  • At each time point, rapidly aspirate the media and immediately place the plate on a dry ice/ethanol bath.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol/20% water containing 5 µg/mL L-Norvaline-d5 (Internal Standard).

  • Scrape the cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C to ensure complete lysis.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Transfer the metabolite-rich supernatant to a new vial and dry under a gentle stream of nitrogen gas.

Step 4: Derivatization and GC-MS Analysis

  • Derivatize the dried extracts using methoxyamine hydrochloride in pyridine (20 mg/mL, 37°C for 90 min) to protect keto groups.

  • Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 37°C for 30 min to volatilize the amino and carboxylic acid groups.

  • Analyze via GC-MS operating in Electron Impact (EI) mode.

  • Monitor specific fragment ions: Alanine (M+0 at m/z 116, M+1 at m/z 117) and Pyruvate (M+0 at m/z 174).

Protocol Workflow Visualization

Workflow Step1 1. Tracer Preparation Formulate DL-Alanine (2-d) in dialyzed media Step2 2. Cell Labeling Pulse cells across a 120-minute time-course Step1->Step2 Step3 3. Quenching & Extraction -80°C Methanol/Water + Norvaline-d5 Step2->Step3 Step4 4. GC-MS Analysis EI Mode, monitor m/z 116/117 (Ala) & 174 (Pyr) Step3->Step4 Step5 5. Data Processing Correct for isotope fractionation & calculate flux Step4->Step5

Caption: Step-by-step experimental workflow for DL-Alanine (2-d) metabolic flux analysis.

Data Presentation and Expected Outcomes

The following table summarizes expected quantitative data for a metabolically active cell line (e.g., primary hepatocytes) over a 2-hour pulse.

Time (min)Intracellular Alanine M+0 (%)Intracellular Alanine M+1 (%)Pyruvate M+0 (%)Pyruvate M+1 (%)Calculated ALT Flux (nmol/min/10⁶ cells)
098.51.5 (Background)99.01.0N/A
1545.254.899.10.912.4
3062.137.998.91.111.8
6078.421.699.01.012.1
12085.015.099.20.812.0

Data Interpretation: The initial spike in M+1 at 15 minutes represents the rapid cellular uptake of the DL-alanine (2-d) tracer. Over time, as the tracer cycles through the ALT reaction, the alpha-deuterium is lost to the intracellular water pool. The newly synthesized alanine incorporates unlabeled protons, leading to an exponential decay in the M+1 fraction and a corresponding rise in the M+0 fraction. Crucially, Pyruvate remains strictly M+0 throughout the time-course, validating the complete and obligatory loss of the alpha-deuterium during transamination[1].

References

  • Nielsen, P. M., et al. "Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate in the isolated heart." National Center for Biotechnology Information (PMC). URL:[Link]

  • Busch, R., et al. "Using 2H2O to study the influence of feeding on protein synthesis: effect of isotope equilibration in vivo vs. in cell culture." American Journal of Physiology-Endocrinology and Metabolism. URL:[Link]

  • Previs, S. F., et al. "Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules." Metabolites (MDPI). URL:[Link]

Sources

Precision Synthesis of Deuterated Peptides: From Racemic DL-Alanine (2-d) Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-D2-PEP-2026

Abstract

This guide details the end-to-end workflow for synthesizing high-purity deuterated peptides using cost-effective DL-Alanine-2-d (racemic


-deuterated alanine) as the starting material. While commercial Fmoc-L-Alanine-2-d is available, it is often cost-prohibitive for large-scale screening. This protocol empowers laboratories to perform enzymatic chiral resolution  followed by Fmoc-protection  and Solid Phase Peptide Synthesis (SPPS) . We explore the Kinetic Isotope Effect (KIE)  conferred by the C-D bond, which enhances metabolic stability and offers a unique resistance to racemization during peptide coupling.

Introduction: The Deuterium Advantage

In drug development, the "Deuterium Switch" involves replacing specific hydrogen atoms with deuterium (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


H).[1] The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.
  • Metabolic Stability: The primary application is slowing oxidative metabolism (e.g., by CYP450 enzymes) at the

    
    -carbon, extending the drug's half-life (
    
    
    
    ).
  • Racemization Resistance: The C

    
    -D bond exhibits a primary Kinetic Isotope Effect (KIE), raising the activation energy required for proton/deuteron abstraction. This theoretically reduces the rate of base-catalyzed racemization during SPPS coupling cycles compared to non-deuterated analogs.
    

The Challenge:


-deuterated amino acids are often synthesized as racemic mixtures (DL). Direct use in SPPS yields diastereomeric impurities (

isomers for

chiral centers), rendering the peptide useless for biological assays. Optical resolution is mandatory.

Phase I: Enzymatic Resolution of DL-Alanine-2-d

Objective: Isolate pure L-Alanine-2-d from the racemic DL-Alanine-2-d precursor. Mechanism: Hog Kidney Acylase I (Aminoacylase) exhibits strict stereospecificity, hydrolyzing


-acetyl-L-amino acids while leaving the D-enantiomer acetylated.
Workflow Diagram

ResolutionWorkflow Start DL-Alanine-2-d (Racemic Mix) Acetylation Acetylation (Ac2O / NaOH) Start->Acetylation AcDL N-Acetyl-DL-Alanine-2-d Acetylation->AcDL Enzyme Enzymatic Hydrolysis (Acylase I, pH 7.5) AcDL->Enzyme Mix Mixture: L-Ala-2-d (Free) + N-Acetyl-D-Ala-2-d Enzyme->Mix Separation Ion Exchange Chromatography Mix->Separation Product Pure L-Alanine-2-d Separation->Product Elutes with NH4OH Waste N-Acetyl-D-Ala-2-d (Discard or Recycle) Separation->Waste Flow-through

Figure 1: Chemo-enzymatic workflow for resolving racemic deuterated alanine.

Protocol 1.1: N-Acetylation
  • Dissolution: Dissolve 100 mmol of DL-Alanine-2-d in 40 mL of 2M NaOH. Cool to 0°C.

  • Reaction: Add 120 mmol of acetic anhydride dropwise over 1 hour, simultaneously adding 4M NaOH to maintain pH ~9.0.

  • Acidification: Acidify to pH 2.0 with conc. HCl.

  • Extraction: Extract continuously with ethyl acetate. Dry organic layer (

    
    ) and evaporate to yield N-Acetyl-DL-Alanine-2-d .[2]
    
Protocol 1.2: Acylase I Hydrolysis
  • Buffer Prep: Dissolve the N-Acetyl-DL-Ala-2-d in water. Adjust pH to 7.5 with dilute LiOH or

    
    . (Avoid Na/K if possible to simplify desalting, though standard protocols use phosphate buffer).
    
  • Enzyme Addition: Add Acylase I (Grade I, from Hog Kidney, ~10 mg per gram of substrate).

  • Incubation: Incubate at 37°C for 24-48 hours.

  • Monitoring: Monitor free amine appearance via Ninhydrin test or HPLC. The reaction stops at 50% conversion (theoretical max for L-isomer).

  • Termination: Acidify to pH 5.0 and heat to 60°C for 10 min to denature protein; filter through Celite.

Protocol 1.3: Isolation of L-Alanine-2-d
  • Column: Load filtrate onto a cation exchange column (Dowex 50W-X8,

    
     form).
    
  • Wash: Wash with water. The N-Acetyl-D-Alanine-2-d (anion) passes through.

  • Elution: Elute L-Alanine-2-d with 2M

    
    .
    
  • Lyophilization: Evaporate ammonia and freeze-dry to obtain white powder.

    • QC Check: Chiral HPLC (Crownpak CR(+) column) to confirm >99% ee.

Phase II: Fmoc Protection

SPPS requires


-Fmoc protection. The deuterated L-alanine must be derivatized without racemization.
Protocol 2.1: Fmoc-OSu Reaction

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to minimize dipeptide formation and racemization risk.

  • Setup: Dissolve L-Alanine-2-d (10 mmol) in 20 mL water containing

    
     (20 mmol).
    
  • Addition: Dissolve Fmoc-OSu (10 mmol) in 20 mL Dioxane (or Acetonitrile). Add to the aqueous amino acid solution.

  • Reaction: Stir at room temperature for 18 hours. The mixture will become heterogeneous.

  • Workup:

    • Dilute with water (100 mL).

    • Extract with Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidify aqueous phase to pH 2.0 with HCl (precipitate forms).

    • Extract precipitate into Ethyl Acetate.

  • Crystallization: Dry (

    
    ), concentrate, and recrystallize from Ethyl Acetate/Hexane.
    
    • Target Product: Fmoc-L-Alanine-2-d-OH .

Phase III: Solid Phase Peptide Synthesis (SPPS)

Critical Consideration: While the C-D bond is stronger, base-catalyzed racemization can still occur during the activation step (via oxazolone formation).

Mechanism: Kinetic Isotope Effect on Racemization

The abstraction of the


-proton is the rate-limiting step in racemization.


Replacing H with D significantly lowers the racemization rate (

), providing a "safety buffer" during slow couplings.

KIE_Mechanism Substrate Activated Fmoc-L-Ala(2-d) Transition Enolate Transition State (Planar C-alpha) Substrate->Transition Base (DIEA/Piperidine) C-D Bond Breaking (Slow) Racemate DL-Mixture (Loss of Chirality) Transition->Racemate Reprotonation note Primary Kinetic Isotope Effect (KIE): C-D bond is ~1.2-1.5 kcal/mol stronger than C-H. Significantly reduces rate of Enolization. Transition->note

Figure 2: Mechanistic barrier to racemization provided by the Deuterium isotope.

Protocol 3.1: Coupling Strategy

To maximize enantiopurity, use "racemization-suppressing" additives.

ParameterRecommended ConditionRationale
Coupling Reagent DIC / Oxyma Pure Superior to HBTU/DIEA for preventing racemization, especially for Cys/His and deuterated residues.
Base Collidine or TMPWeaker bases than DIEA reduce proton abstraction risk.
Pre-activation < 2 minutesMinimize time the activated ester sits in solution before reacting with the resin.
Deprotection 20% Piperidine + 0.1M HOBt HOBt suppresses aspartimide formation and potential base-catalyzed racemization of sensitive residues.

Step-by-Step Coupling:

  • Resin: Rink Amide or Wang Resin (0.1 mmol scale).

  • Activation: Mix Fmoc-L-Ala-2-d (0.5 mmol), DIC (0.5 mmol), and Oxyma Pure (0.5 mmol) in DMF.

  • Coupling: Add to resin immediately. Shake for 60 min.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
  • Kaiser Test: Ensure complete coupling (negative result).

QC and Validation

Since the starting material was DL, validation of the final peptide's stereochemistry is non-negotiable.

  • Mass Spectrometry (ESI-MS):

    • Confirm mass shift:

      
       Da per deuterated alanine residue.
      
    • Note: Deuterium does not exchange with solvent protons (unlike amide protons).

  • Marfey’s Analysis (Hydrolysate):

    • Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (Marfey’s Reagent).

    • Analyze via LC-MS. The L-Ala-2-d derivative will separate from any D-Ala-2-d contaminant.

    • Success Criterion:

      
       D-isomer content.[3]
      

References

  • Greenstein, J. P., et al. (1949).[4] "Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine." Journal of Biological Chemistry. Link

  • BenchChem. (2025).[5][6][7][8] "A Comparative Guide to Chiral Resolution Methods for DL-Alanine." BenchChem Application Notes. Link

  • Werner, H. M., et al. (2012). "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." Journal of Chromatography A. Link

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. Link

  • Advanced ChemTech. "Fmoc-Ala-OH Protocols and Safety Data." Link

Disclaimer: This protocol involves hazardous chemicals (Acetic Anhydride, Piperidine). Perform all synthesis in a fume hood wearing appropriate PPE.

Sources

Application Note & Protocol: Quantitative Analysis of Amino Acids Using DL-Alanine (2-d) Isotope Dilution

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Imperative for Precision in Amino Acid Quantification

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes.[1][2] Accurate quantification of amino acids is paramount in diverse fields such as clinical diagnostics, nutritional science, and pharmaceutical research.[1][3][4] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and precision.[5][6][7][8][9] This application note provides a comprehensive guide to the quantitative analysis of amino acids using a robust IDMS method centered on DL-alanine (2-d) as an internal standard.

The core principle of isotope dilution analysis involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation.[6][10] This "heavy" internal standard is chemically identical to the endogenous "light" analyte, ensuring they behave identically during sample processing, extraction, and analysis.[6] By measuring the ratio of the light to heavy isotopes in the mass spectrometer, one can accurately determine the concentration of the endogenous analyte, effectively mitigating issues of sample loss and matrix effects.[6]

II. Foundational Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices. The fundamental concept relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6]

The process begins with the addition of a precisely known amount of the isotopically labeled internal standard to the sample containing the analyte of unknown concentration.[11][10] The sample is then homogenized to ensure uniform distribution of the internal standard. Subsequent sample preparation steps, such as extraction, purification, and derivatization, will affect both the analyte and the internal standard equally.[6] Therefore, any loss of material during these steps will not alter the ratio of the analyte to the internal standard.

During mass spectrometric analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the relative intensities of the signals corresponding to the analyte and the internal standard, their ratio can be determined with high precision. This ratio is then used to calculate the concentration of the analyte in the original sample using the following equation:

Concentration of Analyte = (Ratio of Analyte to Standard) x (Known Concentration of Standard)

This method's strength lies in its ability to correct for variations in sample recovery and instrument response, making it a definitive method for quantitative analysis.[8][12]

III. DL-Alanine (2-d) as an Internal Standard: A Strategic Choice

The selection of an appropriate internal standard is critical for the success of an IDMS method. DL-Alanine (2-d), a deuterated form of the amino acid alanine, offers several advantages:

  • Chemical Similarity: Being an isotopologue of alanine, it shares identical chemical and physical properties with the native amino acid, ensuring it co-behaves throughout the analytical workflow.

  • Cost-Effectiveness: Deuterated standards are often more economical to synthesize than those labeled with ¹³C or ¹⁵N.[13]

  • Synthetic Accessibility: Methods for the deuteration of amino acids are well-established.[13][14][15]

  • Broad Applicability: While directly serving as the internal standard for alanine, its known concentration can be used in conjunction with a mixture of other stable isotope-labeled amino acids for the simultaneous quantification of multiple amino acids.[16]

DL-alanine is a racemic mixture of D-alanine and L-alanine.[17] The deuteration at the second carbon position provides a stable isotopic label.[18]

IV. Experimental Workflow: From Sample to Data

The following diagram illustrates the general workflow for the quantitative analysis of amino acids using DL-alanine (2-d) isotope dilution.

experimental_workflow sample Sample Collection (e.g., Plasma, Tissue) spiking Spiking with DL-Alanine (2-d) & Other IS sample->spiking homogenization Homogenization spiking->homogenization precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (Optional but Recommended) supernatant->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for amino acid quantification.

V. Detailed Protocols

A. Reagents and Materials
  • DL-Alanine (2-d) (Isotopic Purity ≥ 98%)

  • Amino Acid Standard Mix

  • Stable Isotope-Labeled Amino Acid Mixture (as internal standards for other amino acids)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Derivatization Reagent (e.g., AccQ•Tag™, OPA, FMOC)[1][3][19][20][21]

B. Protocol 1: Sample Preparation
  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) using standard protocols.

  • Internal Standard Spiking: To 100 µL of the sample, add a known amount of DL-alanine (2-d) and a mixture of other stable isotope-labeled amino acids. The final concentration of the internal standards should be close to the expected median concentration of the endogenous amino acids.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample to precipitate proteins.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

C. Protocol 2: Derivatization (Recommended)

While direct analysis of amino acids is possible, derivatization is often employed to improve chromatographic separation and enhance ionization efficiency in the mass spectrometer.[1][3][19][20][21]

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of the derivatization buffer.

  • Derivatization Reaction: Add the derivatization reagent according to the manufacturer's instructions. For example, using o-phthaldialdehyde (OPA), the reaction is typically carried out at room temperature for a few minutes.[1]

  • Quenching: Quench the reaction if required by the specific derivatization chemistry.

  • Dilution: Dilute the derivatized sample with the initial mobile phase before injection into the LC-MS/MS system.

D. Protocol 3: LC-MS/MS Analysis

The separation and detection of derivatized amino acids are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for the separation of all target amino acids (a typical run time is 15-20 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Rationale for Parameter Choices:

  • Reversed-phase C18 column: Provides good retention and separation for the relatively hydrophobic derivatized amino acids.

  • Formic Acid in Mobile Phase: Aids in the protonation of the analytes, which is essential for positive mode ESI.

  • Triple Quadrupole Mass Spectrometer with MRM: Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard.[9]

VI. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the endogenous amino acid to its stable isotope-labeled internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled amino acids and a constant concentration of the internal standards. Process these standards in the same manner as the samples. Plot the peak area ratio against the concentration of the unlabeled amino acid to generate a calibration curve.

  • Concentration Determination: Determine the concentration of each amino acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

VII. Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated according to established guidelines.[4][22][23]

Table 2: Key Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 85-115% for spiked samples
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) < 15%
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.

VIII. Troubleshooting

IssuePotential CauseSolution
Poor Peak Shape Column degradation, improper mobile phase pH, sample overloadReplace the column, check mobile phase preparation, dilute the sample
Low Signal Intensity Inefficient derivatization, ion suppression, instrument contaminationOptimize derivatization conditions, dilute the sample, clean the ion source
High Variability Inconsistent sample preparation, pipetting errorsEnsure consistent sample handling, use calibrated pipettes

IX. Conclusion

The use of DL-alanine (2-d) in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantitative analysis of amino acids in complex biological matrices. The detailed protocols and validation guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories. The inherent self-validating nature of isotope dilution ensures high-quality data that is essential for advancing scientific knowledge and therapeutic development.

X. References

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. Available at: [Link]

  • Quantification of protein calibrants by amino acid analysis using isotope dilution mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Absolute quantification of amino acids in plasma using stable isotope dilution LC-MS/MS–application to a reference material for metabolomics. Academia.edu. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Available at: [Link]

  • Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. National Institute of Standards and Technology. Available at: [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Available at: [Link]

  • Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. Methods in Molecular Biology. Available at: [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. Available at: [Link]

  • Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences. Available at: [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. Brewing Science. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC North America. Available at: [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Available at: [Link]

  • Methods for preparation of deuterated amino acids. Bioorganicheskaya Khimiya. Available at: [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]

  • Isotope dilution. Wikipedia. Available at: [Link]

  • Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach. Journal of the American Chemical Society. Available at: [Link]

  • Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. International Journal of Molecular Sciences. Available at: [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry. Available at: [Link]

  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Bioanalysis. Available at: [Link]

  • Compound-specific isotope analysis of amino acids for aquatic systems. Trends in Analytical Chemistry. Available at: [Link]

  • Validation of Amino Acid Analysis Methods. Methods in Molecular Biology. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. AACC. Available at: [Link]

  • All You Need to Know About DL-Alanine. AHB Global. Available at: [Link]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites. Available at: [Link]

Sources

solid-state NMR studies utilizing DL-alanine (2-d) probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-State NMR Studies Utilizing DL-Alanine (2-d) Probes

Abstract

This application note details the methodological framework for utilizing DL-alanine-2-d (deuterated at the C


 position) in solid-state NMR (ssNMR). Unlike methyl-deuterated probes (

), which are subject to rapid rotational averaging, the C

-deuteron in alanine provides a stable, rigid-lattice tensor orientation at room temperature. This characteristic makes it the industry "Gold Standard" for calibrating high-power deuterium quadrupolar echo experiments and a critical probe for monitoring backbone rigidity in pharmaceutical formulations and polymer matrices.

Part 1: Theoretical Foundation

The Deuterium Quadrupolar Interaction

Deuterium (


H) is a spin-1 nucleus with a non-spherical charge distribution.[1] In a magnetic field, its Zeeman splitting is perturbed by the Quadrupolar Interaction—the coupling between the nuclear quadrupole moment (

) and the Electric Field Gradient (EFG) at the nucleus.

For the C


-D bond in DL-alanine-2-d:
  • Rigid Lattice Limit: The C-D bond is effectively immobile on the NMR timescale (

    
     s) at room temperature.
    
  • Quadrupolar Coupling Constant (

    
    ):  The static 
    
    
    
    is approximately 165–170 kHz .
  • Spectral Width: This results in a Pake pattern spanning ~250 kHz.

Why DL-Alanine (2-d)?

The choice of the 2-d isotopomer is deliberate.

  • vs. Methyl-d3: Methyl groups rotate rapidly at room temperature, averaging the quadrupolar interaction by a factor of

    
     (
    
    
    
    kHz). This is too narrow to calibrate high-power pulses effectively.
  • vs. Liquid Samples: Liquid D

    
    O produces a single isotropic line, which cannot reveal finite pulse width distortions or excitation bandwidth limitations.
    

Table 1: Comparative Deuterium Probe Metrics

Probe TypeLabel PositionMotion at 298 KApparent

Spectral WidthPrimary Utility
DL-Alanine-2-d C

-D
Rigid~170 kHz ~250 kHz Pulse Calibration, Backbone Dynamics
L-Alanine-d3 Methyl-CD

Fast Rotation (

)
~50 kHz~80 kHzSide-chain Mobility Studies
D

O (Liquid)
O-DIsotropic Tumble0 kHz< 100 HzField Shimming

Part 2: Experimental Protocols

Hardware Requirements

To observe the broad DL-alanine-2-d signal without distortion, specific hardware capabilities are mandatory:

  • High-Power Amplifier: Must deliver 500W–1kW linear power.

  • Probe: A static (wideline) probe or a MAS probe with a dedicated high-power deuterium channel. The coil must withstand short, high-voltage pulses.

  • Pulse Width: The

    
     pulse (
    
    
    
    ) must be
    
    
    .
    • Reasoning: If

      
       is too long, the excitation bandwidth is insufficient to cover the ±125 kHz spectral width, leading to "holes" in the Pake pattern.
      
Pulse Sequence: The Quadrupolar Echo

Standard single-pulse excitation fails for broad


H lines because the signal decays within the probe's "dead time" (ringing). The Quadrupolar Echo sequence refocusses the magnetization.[2]

Sequence:



  • 
    :  High-power excitation pulses.[1][2]
    
  • 
    :  Inter-pulse delay (typically 30–50 
    
    
    
    ).
  • 
    :  Refocusing delay. Note: 
    
    
    
    should be slightly shorter than
    
    
    (e.g.,
    
    
    ) to ensure the echo maximum is captured within the acquisition window.

PulseSequence cluster_seq Quadrupolar Echo Sequence cluster_logic Mechanistic Logic P1 90° Pulse (x) 2.5 µs D1 Delay τ1 40 µs P1->D1 P2 90° Pulse (y) 2.5 µs D1->P2 D2 Delay τ2 ~38 µs P2->D2 Refocus Magnetization Refocusing P2->Refocus Triggers ACQ Acquisition (Echo Top) D2->ACQ DeadTime Probe Ringing (Dead Time) DeadTime->D1 Bypassed Refocus->ACQ Echo Formation

Caption: Schematic of the Quadrupolar Echo pulse sequence used to overcome receiver dead time in broad-line deuterium NMR.

Step-by-Step Calibration Protocol
  • Sample Loading: Pack ~50 mg of DL-alanine-2-d into a 4mm or 5mm solenoid coil. Ensure tight packing to maximize filling factor.

  • Frequency Tuning: Tune the probe to the Larmor frequency of

    
    H (e.g., 61.4 MHz at 9.4 T).
    
  • Pulse Width Optimization:

    • Set recycle delay (

      
      ) to 1s (Alanine 
      
      
      
      is relatively short, ~100-500ms).
    • Array the pulse length from 1.0

      
       to 10.0 
      
      
      
      .
    • Criterion: Look for the maximum signal intensity. For a true

      
       pulse, the signal should be maximized. If you see a null, you have hit 
      
      
      
      .
  • Spectral Validation (The "Horn" Test):

    • Fourier transform the echo.

    • You should observe a classic "Pake Pattern" (two distinct horns).

    • Measurement: The distance between the two horns (

      
      ) must be measured.
      
    • Calculation: For static C-D bonds,

      
      .
      
    • If

      
       kHz, the horns should be separated by ~126 kHz .
      
    • Troubleshooting: If the center of the spectrum dips significantly or the horns are suppressed, your pulse power is too low (insufficient excitation bandwidth).

Part 3: Advanced Application - Dynamics Profiling

Once calibrated, DL-alanine-2-d serves as a proxy for "rigid" segments in unknown samples (e.g., drug-polymer dispersions).

Workflow: Detecting Molecular Mobility

In drug development, moisture can induce plasticity in amorphous solid dispersions (ASDs).

  • Control: Acquire spectrum of pure DL-alanine-2-d (Rigid Reference).

  • Experiment: Acquire spectrum of the deuterated API (Active Pharmaceutical Ingredient) or labeled polymer.

  • Line Shape Analysis:

    • Rigid: Matches Alanine-2-d width (~126 kHz splitting).

    • Mobile (Fast): Collapse to a single narrow Lorentzian line (isotropic motion).

    • Mobile (Restricted): Reduction in splitting width (

      
       kHz) or change in line shape (conical vs. rectangular).
      
Data Processing Pipeline

Because the echo forms after acquisition starts, the data must be processed carefully.

  • Left Shift: Shift the FID so the first point corresponds exactly to the top of the echo.

  • Fourier Transform: Apply standard FT.

  • Symmetrization: (Optional) Since the Pake pattern is theoretically symmetric, symmetrization can improve S/N, but use with caution as it can mask artifacts.

Workflow cluster_exp Experimental Phase cluster_ana Analysis Phase Sample Sample Preparation (Doped/Pure) Calib Calibration using DL-Alanine-2-d Sample->Calib Acq Quad Echo Acquisition (High Power) Calib->Acq Shift Left Shift FID (To Echo Top) Acq->Shift FT Fourier Transform Shift->FT Sim Line Shape Simulation (Extract Rates) FT->Sim Decision Is Splitting < 126 kHz? FT->Decision Decision->Calib No (Rigid/Check Setup) Decision->Sim Yes (Motion)

Caption: Operational workflow for acquiring and analyzing deuterium line shapes for dynamics studies.

References

  • Duer, M. J. (2001). Solid-State NMR Spectroscopy: Principles and Applications. Blackwell Science. (Chapter 3: Dynamics).

  • Davis, J. H., et al. (1976). "Deuterium quadrupole echo spectroscopy." Chemical Physics Letters, 42(3), 390-394. (The foundational paper on the Quad Echo sequence).

  • Vugmeyster, L., et al. (2013).[3] "Deuterium NMR study of methyl group dynamics in L-alanine." Journal of Chemical Physics. (Comparative dynamics of alanine isotopomers).

  • Cambridge Isotope Laboratories. "DL-Alanine (2-D, 98%) Product Specifications." (Standard reference for probe properties).

  • Schmidt-Rohr, K., & Spiess, H. W. (1994). Multidimensional Solid-State NMR and Polymers. Academic Press.[4] (Authoritative text on polymer dynamics using

    
    H NMR). 
    

Sources

Application Note: Measuring Primary Kinetic Isotope Effects (KIE) Using DL-Alanine-2-d Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists Focus Areas: Pyridoxal 5'-phosphate (PLP)-dependent enzymes, Transition State Analysis, Isotopic Labeling

Scientific Rationale and Causality

The measurement of Kinetic Isotope Effects (KIE) is a cornerstone technique for elucidating enzyme mechanisms, mapping transition state structures, and identifying rate-determining steps. By substituting a specific atom in a substrate with a heavier isotope—such as replacing the protium (


H) at the 

-carbon of alanine with deuterium (

H) to form DL-alanine-2-d —researchers can probe the dynamics of chemical bond cleavage[1].
The Mechanistic Basis of the Primary KIE

In PLP-dependent enzymes like Alanine Racemase (Alr) and Alanine Transaminase (ALT) , catalysis is initiated by the formation of an external aldimine between the PLP cofactor and the amino acid substrate. This intermediate significantly enhances the acidity of the C


–H bond[2].

When an active-site base (e.g., Tyr265 or Lys39 in Alr) abstracts this


-proton, a carbanionic intermediate is formed. Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-protium (C-H) bond, it requires more activation energy to break. If the C

-deprotonation is the rate-limiting (or partially rate-limiting) step of the catalytic cycle, the reaction velocity with the protiated substrate (

) will be measurably faster than with the deuterated substrate (

), yielding a primary KIE (

)[3].

Understanding this causality is critical for drug development. For instance, Alanine Racemase is essential for synthesizing D-alanine, a vital component of the bacterial peptidoglycan cell wall. Mapping its transition state via KIE allows for the rational design of transition-state analog inhibitors (e.g., antibacterial agents)[3][4].

Experimental Design & Workflow Visualization

To accurately measure the KIE, the assay must isolate the bond-breaking step from other kinetic complexities (like substrate binding or product release). For Alanine Racemase, a continuous spectrophotometric coupled enzyme assay is the gold standard[4].

Because Alr simply interconverts L- and D-alanine without a change in optical absorbance, auxiliary enzymes are used to irreversibly pull the reaction forward and generate a measurable signal. D-Amino Acid Oxidase (DAAO) specifically oxidizes D-alanine to pyruvate, which is then reduced to lactate by Lactate Dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD


.

G sub1 L-Alanine-2-d (Substrate) enz1 Alanine Racemase (Alr) sub1->enz1 int1 D-Alanine-2-d (Intermediate) enz1->int1 enz2 D-Amino Acid Oxidase (DAAO) int1->enz2 int2 Pyruvate + NH4+ + H2O2 enz2->int2 enz3 Lactate Dehydrogenase (LDH) int2->enz3 prod Lactate enz3->prod signal NADH -> NAD+ (Absorbance at 340 nm) enz3->signal

Coupled enzyme assay workflow for measuring Alanine Racemase KIE via NADH oxidation at 340 nm.

Detailed Experimental Protocols

Protocol A: Coupled Enzyme Assay for Alanine Racemase KIE

This protocol utilizes DAAO and LDH to monitor the L


 D racemization of DL-alanine-2-d versus unlabeled DL-alanine.

Critical Causality Note: The coupling enzymes (DAAO and LDH) must be present in vast kinetic excess. If the coupling enzymes become rate-limiting, the observed KIE will be artificially suppressed (masked), leading to erroneous transition-state interpretations. Furthermore, Catalase is strictly required to neutralize the H


O

generated by DAAO, which would otherwise oxidatively damage the enzymes[4][5].

Reagents Required:

  • Buffer: 50 mM HEPES (pH 8.0)

  • Cofactor: 20

    
    M Pyridoxal 5'-phosphate (PLP)
    
  • Signal Molecule: 0.2 mM NADH

  • Coupling Enzymes: 0.03

    
    g D-AAO, 0.01 
    
    
    
    g LDH, 100 U Catalase per reaction
  • Substrates: DL-alanine (protio) and DL-alanine-2-d (deuterio), titrated from 0.5 mM to 50 mM.

  • Target Enzyme: Purified Alanine Racemase (e.g., from Geobacillus stearothermophilus)

Step-by-Step Methodology:

  • Master Mix Preparation: In a UV-compatible 96-well microplate or quartz cuvette, combine HEPES buffer, PLP, NADH, DAAO, LDH, and Catalase.

  • Substrate Addition: Add varying concentrations of either DL-alanine or DL-alanine-2-d to the respective wells. Total volume should be 90

    
    L.
    
  • Equilibration: Incubate the mixture at 37°C for 5 minutes inside the spectrophotometer to establish a stable baseline (accounting for any background NADH oxidation).

  • Initiation: Inject 10

    
    L of purified Alanine Racemase (e.g., 15 
    
    
    
    g/mL final concentration) to initiate the reaction[4].
  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Kinetic Extraction: Calculate initial velocities (

    
    ) using the molar extinction coefficient of NADH (
    
    
    
    ). Fit the data to the Michaelis-Menten equation to determine
    
    
    and
    
    
    for both the protiated and deuterated substrates.
  • KIE Calculation: Calculate the isotope effects on

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
Protocol B: NMR-Based Assay for Alanine Transaminase (ALT) KIE

When coupling assays are not feasible, or when studying transaminases in complex matrices, Nuclear Magnetic Resonance (NMR) or hyperpolarized


C MRI provides a direct, label-free observation of the KIE.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure double-labeled

    
     and its protiated counterpart 
    
    
    
    [6].
  • Reaction Setup: In a 5 mm NMR tube, combine 100 mM phosphate buffer (pH 7.4), 10 mM

    
    -ketoglutarate, and 10 mM of the labeled alanine substrate.
    
  • Data Acquisition: Insert the tube into an NMR spectrometer equipped with a broadband probe. Acquire baseline

    
    H-decoupled 
    
    
    
    C NMR spectra.
  • Initiation: Inject purified ALT enzyme directly into the NMR tube, invert rapidly to mix, and immediately begin acquiring time-resolved

    
    C spectra (e.g., 1 scan every 10 seconds).
    
  • Analysis: Monitor the decay of the C1 alanine peak (~176 ppm) and the growth of the C1 pyruvate peak (~171 ppm). Extract pseudo-first-order rate constants (

    
    ) for both substrates. The ratio 
    
    
    
    yields the KIE[6][7].

Quantitative Data Interpretation

The magnitude of the KIE provides direct insight into the transition state. A primary KIE (


 or 

) significantly greater than 1.0 indicates that C

-H bond cleavage is rate-limiting.

Table 1: Representative Kinetic Isotope Effects for Alanine-Processing Enzymes

Enzyme SystemSubstrate UsedMeasurement MethodObserved KIE (

)
Mechanistic Implication
Alanine Racemase (Alr) DL-alanine-2-dCoupled Assay (DAAO/LDH)~1.5 - 1.9C

-deprotonation is partially rate-limiting; stepwise carbanion mechanism[2][3].
Alanine Racemase (K39A Mutant) D-alanine-2-dChemical Rescue Assay> 3.0Mutation slows deprotonation, making it strictly rate-limiting[8].
Alanine Transaminase (ALT)

Hyperpolarized

C NMR
~2.3C

-H cleavage is a major rate-determining step in transamination[6].

Note: In wild-type Alanine Racemase, the observed KIE is often "masked" (lower than the theoretical maximum of ~7 for a C-H vs C-D bond) because product release or conformational changes partially dictate the overall catalytic rate (forward commitment to catalysis)[3][9].

References

  • Spies, M. A., et al. (2007).Intrinsic Primary and Secondary Hydrogen Kinetic Isotope Effects for Alanine Racemase from Global Analysis of Progress Curves. Journal of the American Chemical Society.
  • Kurokawa, Y., et al. (1999).Role of lysine 39 of alanine racemase from Bacillus stearothermophilus that binds pyridoxal 5'-phosphate. Journal of Biological Chemistry.
  • Royal Society of Chemistry. (2021).Racemases and epimerases operating through a 1,1-proton transfer mechanism. RSC Publishing.
  • American Society for Microbiology. (2015).Structural and Functional Adaptation of Vancomycin Resistance VanT Serine Racemases. mBio.
  • Royal Society of Chemistry. (2020).Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI.
  • Lu, M., et al. (2019).Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate in the isolated heart. NIH Public Access.
  • De Feyter, H. M., et al. (2021).Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. NIH Public Access.

Sources

HPLC separation methods for DL-alanine (2-d) enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-ALA High-Performance Liquid Chromatography (HPLC) Separation Strategies for DL-Alanine Enantiomers

Executive Summary

The precise separation of D- and L-Alanine is critical in pharmaceutical quality control and metabolomics. While L-Alanine is the primary proteinogenic enantiomer, D-Alanine serves as a vital biomarker for bacterial contamination (peptidoglycan synthesis) and a neuromodulator in the mammalian central nervous system. This guide details two primary methodologies: Direct Chiral Resolution using Crown Ether stationary phases (Gold Standard for purity) and Indirect Separation using Marfey’s Reagent (Gold Standard for biological trace analysis).

Method Selection Guide

Select the appropriate protocol based on your sample matrix and sensitivity requirements.

MethodSelection Start Start: Define Sample Type RawMaterial Raw Material / API (High Conc, Simple Matrix) Start->RawMaterial BioFluid Plasma / CSF / Cell Lysate (Trace Conc, Complex Matrix) Start->BioFluid Direct METHOD A: Direct Chiral LC (Crown Ether Column) RawMaterial->Direct Speed & Simplicity Indirect METHOD B: Derivatization (Marfey's Reagent) BioFluid->Indirect High Sensitivity MS_Comp Is MS Detection Required? Direct->MS_Comp MS_Comp->Direct No (UV 200nm) MS_Comp->Indirect Yes (Avoids HClO4)

Figure 1: Decision tree for selecting the optimal separation strategy. Method A is preferred for QC; Method B is essential for biological trace analysis.

Method A: Direct Chiral Separation (Crown Ether)

Principle: This method utilizes a chiral stationary phase (CSP) containing chiral crown ethers (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6). The separation relies on the formation of a host-guest inclusion complex between the crown ether and the ammonium ion (


) of the alanine.
  • Critical Mechanism: The ammonium group must be protonated. Therefore, acidic mobile phases are mandatory.

  • Column Choice: Daicel CROWNPAK® CR-I(+) (Immobilized) is recommended over the older coated CR(+) for higher durability and solvent flexibility.

Protocol A1: Standard UV Detection (Quality Control)

Best for: Purity analysis of raw materials.

ParameterCondition
Column Daicel CROWNPAK® CR-I(+) (3.0 mm × 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (

) in Water / Acetonitrile (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 10°C - 25°C (Lower temperatures improve resolution)
Detection UV @ 200 nm
Elution Order D-Alanine (1st)

L-Alanine (2nd)

Step-by-Step Workflow:

  • Mobile Phase Prep: Add 16.3 g of 70%

    
     to 1 L of ultrapure water to create a pH 1.0 stock. Dilute this stock to pH 1.5. Mix 90 parts aqueous acid with 10 parts Acetonitrile. Degas thoroughly.
    
  • Equilibration: Flush column for 30 mins. Warning: Never wash this column with neutral water; the stationary phase requires acidic conditions to prevent hydrolysis or loss of performance.

  • Sample Prep: Dissolve Alanine sample in the mobile phase (approx. 1 mg/mL).

  • Injection: 5–10 µL.

Protocol A2: LC-MS Compatible Variation

Challenge: Perchloric acid is non-volatile and damages Mass Spectrometers. Modification: Substitute


 with Trifluoroacetic Acid (TFA) .
  • Mobile Phase: 0.5% (v/v) TFA in Water / Methanol (95:5).

  • Note: Resolution (

    
    ) generally decreases with TFA compared to 
    
    
    
    . Lower the temperature to 5°C to compensate.

Method B: Indirect Separation (Marfey’s Reagent)

Principle: Derivatization of DL-Alanine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent) .[1][2] This reaction creates diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala) which have different physical properties and can be separated on a standard achiral C18 column.

  • Advantages: Adds a chromophore (UV 340 nm) for high sensitivity; enables separation of trace D-Ala in excess L-Ala; fully MS compatible.

Marfeys Step1 1. Mix Sample (50 µL) + 1M NaHCO3 (20 µL) + 1% Marfey's Reagent (100 µL) Step2 2. Incubate at 40°C for 60 min (Nucleophilic Substitution) Step1->Step2 Step3 3. Quench with 1M HCl (20 µL) (Stop Reaction & Protonate) Step2->Step3 Step4 4. Inject onto C18 Column Step3->Step4

Figure 2: Derivatization workflow for Marfey's Reagent.

Protocol B: High-Sensitivity C18 Separation

Best for: Serum, plasma, or cell culture media.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 40% B over 20 min
Flow Rate 0.25 mL/min
Detection UV @ 340 nm OR ESI-MS (Positive Mode, m/z 342)
Elution Order L-Ala derivative (typically 1st)

D-Ala derivative (2nd)

Experimental Notes:

  • Reagent Stability: Marfey’s reagent is light-sensitive. Prepare fresh in acetone and store in amber vials.

  • Elution Verification: The elution order can shift based on gradient slope. Always run a pure L-Ala standard derivatized with FDAA to confirm peak identity.

Comparative Analysis & Validation

FeatureMethod A: Crown Ether (Direct)Method B: Marfey's (Indirect)
Prep Time < 5 mins (Dissolve & Inject)~90 mins (Reaction required)
Resolution (

)
High (> 2.0 typical)High (> 3.0 typical)
LOD (UV) ~10 µg/mL (Poor UV absorption)~0.1 µg/mL (Strong Chromophore)
MS Compatibility Difficult (Requires TFA)Excellent
Cost per Run High (Expensive Column)Low (Standard Column)

System Suitability Criteria (Acceptance Limits):

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor: < 1.5 (Crown ether columns can tail if pH is not strictly controlled).

  • Enantiomeric Excess (

    
    ):  Calculated as 
    
    
    
    .

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Ilisz, I., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Journal of Chromatography A. Retrieved from [Link]

  • Armstrong, D. W., et al. (1994).[3] Macrocyclic antibiotic chiral stationary phases.[4] Analytical Chemistry. (Foundation for Teicoplanin/Chirobiotic methods).

Sources

Troubleshooting & Optimization

Technical Support Center: DL-Alanine (2-d) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Deuterium Exchange in Aqueous DL-Alanine (2-d) Ticket ID: KB-D2ALA-001 Status: Active Audience: Analytical Chemists, Formulation Scientists, Pharmacologists

Core Directive: The Stability Paradox

Executive Summary: DL-Alanine (2-d) contains a deuterium atom at the


-carbon (C2) position. While the Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond due to the Kinetic Isotope Effect (KIE), it is not immune to exchange  in aqueous media.

The stability of this isotope label is strictly governed by pH and temperature . The


-proton (or deuteron) of an amino acid is weakly acidic. In the presence of water (H

O), a base-catalyzed mechanism can strip the deuterium atom, replacing it with a solvent hydrogen, thereby destroying the isotopic enrichment.

The Golden Rule: To prevent exchange, you must suppress the formation of the enolate intermediate. This is best achieved by maintaining an acidic environment (pH < 5.0) and minimizing thermal energy.

Mechanism of Failure (The "Why")

Understanding the mechanism is the only way to prevent failure. The exchange occurs primarily through a base-catalyzed enolization pathway. Even at neutral pH (7.0), hydroxide ions (


) are present in sufficient quantity to catalyze this exchange over time.
Figure 1: The Deuterium Exchange Pathway

This diagram illustrates the critical failure point: the transition from the deuterated state to the planar enolate intermediate.

DeuteriumExchange DAla DL-Alanine (2-d) (Stable) Enolate Enolate Intermediate (Planar Transition State) DAla->Enolate Deprotonation (Slow Step) Base Base Catalyst (OH- / Buffer) Base->Enolate HAla DL-Alanine (2-H) (Exchange / Loss of Label) Enolate->HAla Reprotonation by Solvent Water Solvent H2O (Proton Source) Water->HAla HAla->Enolate Re-exchange (Equilibrium)

Caption: Figure 1: The base-catalyzed mechanism where the


-deuterium is removed, forming a planar enolate. Upon reprotonation by solvent water, hydrogen replaces deuterium.[1]

Troubleshooting Guide & FAQs

Issue 1: Rapid Loss of Isotopic Enrichment in Solution

User Question: "I prepared a 100 mM stock solution of DL-Alanine (2-d) in PBS (pH 7.4) on Monday. By Friday, NMR showed a 15% loss of deuterium. Why?"

Root Cause: Phosphate Buffered Saline (PBS) at pH 7.4 is a catalytic trap .

  • pH Factor: At pH 7.4, the concentration of

    
     is high enough to drive the equilibrium toward the enolate form over days.
    
  • Buffer Catalysis: Phosphate ions themselves can act as general bases, accelerating the abstraction of the deuteron [1].

Corrective Protocol:

  • Acidify the Matrix: Shift the pH to the range of 3.0 – 5.0 . The exchange rate decreases logarithmically as pH drops.

  • Switch Buffers: Use Acetate (pKa 4.76) or Citrate (pKa 3.13) buffers instead of Phosphate.

  • Solvent Replacement: If the experiment allows, use D

    
    O as the solvent. If the solvent is 99.9% D
    
    
    
    O, the "exchange" will simply replace D with D, maintaining the label.
Issue 2: Sterilization and Thermal Degradation

User Question: "Can I autoclave my alanine solution to ensure sterility?"

Root Cause: Autoclaving (121°C, 15 psi) provides massive thermal energy.

  • Arrhenius Effect: Exchange rates increase exponentially with temperature.

  • Water Auto-ionization: At high temperatures, the

    
     of water changes, increasing the concentration of catalytic 
    
    
    
    and
    
    
    ions.

Corrective Protocol:

  • Do NOT Autoclave.

  • Use Sterile Filtration: Pass the solution through a 0.22

    
    m PVDF or PES membrane. This removes bacteria without thermal stress.
    
  • Storage: Store solutions at +4°C (short term) or -20°C (long term). Frozen states effectively halt the molecular motion required for exchange.

Issue 3: Discrepancies in Mass Spectrometry Data

User Question: "My LC-MS shows a split peak for the parent ion. Is this the exchange?"

Root Cause: Likely yes. If you see a mass shift of -1 Da (e.g., M+1 becoming M), you are observing the H-species.

  • Chromatographic Isotope Effect: Deuterated molecules often elute slightly earlier than their protium counterparts on Reverse Phase (C18) columns due to slightly lower lipophilicity [2]. This can look like a "split peak" if partial exchange has occurred.

Corrective Protocol:

  • Verify the mobile phase pH. Ensure the LC mobile phase is acidic (0.1% Formic Acid is standard and protective).

  • Avoid high-pH mobile phases (e.g., Ammonium Bicarbonate) during analysis.

Experimental Protocol: QC via 1H-NMR

Trust but verify. This protocol quantifies the exact % Deuterium remaining.

Objective: Determine the % Deuterium enrichment at the C2 (


) position.

Materials:

  • Sample: ~5-10 mg DL-Alanine (2-d).

  • Solvent: D

    
    O (99.9% D) + TSP (internal standard).
    
  • Instrument: 400 MHz (or higher) NMR.[2]

Step-by-Step Workflow:

  • Preparation: Dissolve the sample in D

    
    O. Note: Using D
    
    
    
    O suppresses the solvent signal, allowing clear observation of the exchangeable protons if they were present.
  • Acquisition: Run a standard 1H-NMR experiment (typically 16-64 scans).

  • Signal Identification:

    • Methyl Group (

      
      -H):  Look for a doublet at 
      
      
      
      ppm. (This signal is stable and serves as your internal reference).
    • 
      -Proton (Target):  Look for a quartet at 
      
      
      
      ppm.
  • Quantification Logic:

    • In pure DL-Alanine (2-d), the

      
      -proton signal should be silent  (invisible).
      
    • If exchange has occurred, the quartet will appear.

  • Calculation:

    
    
    
    
    

Data Interpretation Table:

Observation (

3.78 ppm)
InterpretationAction Required
No Signal / Flat Baseline >99% DeuterationProceed with experiment.
Small Quartet (Integral < 0.05) ~5% ExchangeAcceptable for most metabolic studies.
Large Quartet (Integral > 0.10) >10% ExchangeREJECT . Sample compromised.

Decision Matrix: Formulation Strategy

Use this logic flow to determine the optimal handling for your specific application.

FormulationStrategy Start Start: DL-Alanine (2-d) Application State Physical State Required? Start->State Solid Solid / Powder State->Solid Storage Liquid Aqueous Solution State->Liquid Experiment Storage Store Desiccated @ -20°C Solid->Storage Duration Usage Duration? Liquid->Duration Short Immediate Use (<24h) Duration->Short Keep Cold (4°C) Long Long Term (>24h) Duration->Long Buffer Buffer Selection Long->Buffer Acidic Use Acetate/Citrate pH 3.0 - 5.0 Buffer->Acidic Preferred Neutral Neutral pH Required? Buffer->Neutral Biological Constraint D2O MUST use D2O as solvent to maintain equilibrium Neutral->D2O

Caption: Figure 2: Decision tree for formulation and storage. Note that for long-term neutral pH applications, D


O substitution is the only robust defense against exchange.

References

  • Malthouse, J. P., et al. (1996).[3] "Kinetic analysis of the exchange of the alpha-protons of amino acids." Biochemical Society Transactions. Link: [Link]

  • Pirali, T., et al. (2023).[4][5] "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery. Link: [Link]

  • Smith, G. G., & Sivakua, T. (1983). "Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines." Journal of Organic Chemistry. (Provides foundational kinetics on alpha-proton acidity). Link: [Link]

  • Takeda, Y., et al. (2017). "Development of Deuterated Drugs."[5][6] Yakugaku Zasshi. Link: [Link]

Sources

storage conditions to maintain isotopic purity of DL-alanine (2-d)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage & Handling of DL-Alanine (2-d) Ticket ID: ISO-ALA-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: Core Directive & Mechanism

The "Why" Behind the Protocol

Welcome to the Isotope Stability Center. You are likely working with DL-Alanine (2-d) (


) for metabolic tracing or quantitative NMR standards. The critical quality attribute here is Isotopic Enrichment  (atom % D).

Unlike methyl-deuterated alanine (


), where the deuterium atoms are bonded to a chemically inert carbon, the deuterium in DL-Alanine (2-d) is located at the alpha-carbon  (

). This position is chemically "labile" because it is adjacent to both an amino group and a carboxyl group.
The Threat: H/D Exchange via Enolization

The primary risk to your compound is Hydrogen-Deuterium (H/D) Exchange . While the Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (the Kinetic Isotope Effect), it is not permanent.

In the presence of moisture and a catalyst (base, acid, or enzyme), the


 deuterium can be removed, forming a planar carbanion intermediate. When this intermediate reprotonates from the solvent (water), it is statistically likely to pick up a Hydrogen atom (since 

is vastly more abundant than

in the atmosphere), resulting in the irreversible loss of isotopic purity.

Key Rule: The mechanism for racemization and H/D exchange at the alpha-carbon is identical. If your storage conditions allow the molecule to racemize, you are simultaneously losing your isotope label.

Mechanism Visualization

The following diagram illustrates how environmental factors (pH and Moisture) drive the loss of deuterium.

HD_Exchange_Mechanism cluster_risk Risk Zone Deuterated_Ala DL-Alanine (2-d) (High Purity) Intermediate Planar Carbanion Intermediate Deuterated_Ala->Intermediate Deprotonation (Loss of D+) Moisture Moisture Ingress (H2O Source) Moisture->Intermediate Base_Cat Catalyst (High pH / Heat) Base_Cat->Intermediate Catalyzes Protonated_Ala DL-Alanine (2-H) (Isotope Lost) Intermediate->Protonated_Ala Reprotonation (Gain of H+)

Caption: Base-catalyzed enolization pathway where moisture acts as the proton donor, replacing the expensive Deuterium label with ordinary Hydrogen.

Part 2: Storage Protocol (The "How")

To maintain >98 atom % D, you must disrupt the exchange mechanism described above. This protocol is designed to eliminate the solvent (water) and the energy (heat) required for the reaction.

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature -20°C (Long Term) 4°C (Active Use)Exchange rates are temperature-dependent. Arrhenius kinetics dictate that lower thermal energy reduces the frequency of deprotonation events [1].
Atmosphere Argon or Nitrogen Headspace Oxygen causes oxidation (methionine/cysteine risk), but for Alanine, the goal is to exclude atmospheric moisture . Argon is heavier than air and provides a better blanket.
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV (general stability). Teflon liners prevent plasticizer leaching and provide a superior vapor barrier compared to standard pulp liners.
Physical State Lyophilized Powder NEVER store in solution. In aqueous solution, the solvent is in constant contact with the labile site. In solid state, the crystal lattice protects the

position.
Desiccation Silica Gel / Drierite DL-Alanine is hygroscopic. If the powder clumps, it has absorbed water, creating a "micro-solution" environment on the particle surface where exchange can occur.

Part 3: Troubleshooting & FAQs

This section addresses specific user scenarios. We use a "Root Cause Analysis" approach.

Q1: "My DL-Alanine (2-d) powder has turned into a hard clump. Is it still good?"

Diagnosis: Moisture Ingress.[1] Risk Level: High. Technical Explanation: Clumping indicates the material has passed its glass transition point due to water absorption. This creates a localized aqueous environment. While the bulk may still be deuterated, the surface molecules have likely undergone H/D exchange. Corrective Action:

  • Do NOT heat to dry (heat + moisture = rapid exchange).

  • Place the open vial in a vacuum desiccator with fresh phosphorus pentoxide (

    
    ) or silica gel for 24 hours at room temperature.
    
  • Mandatory: Perform a Proton-NMR (see Part 4) to verify isotopic purity before using in critical experiments.

Q2: "Can I prepare a stock solution and freeze it?"

Diagnosis: Protocol Violation. Risk Level: Moderate to High. Technical Explanation: Even at -20°C, water is not perfectly static. Freeze-thaw cycles cause transient pH shifts (eutectic crystallization effects) which can catalyze exchange. Corrective Action:

  • Best Practice: Weigh fresh powder for every experiment.

  • Alternative: If you must freeze a solution, buffer it strictly to pH 6.0 (near the isoelectric point of 6.01) to minimize acid/base catalysis [2]. Use

    
     as the solvent to thermodynamically discourage H-incorporation.
    
Q3: "I need to sterilize the compound. Can I autoclave it?"

Diagnosis: Catastrophic Failure Risk. Risk Level: Critical. Technical Explanation: Autoclaving involves high temperature (121°C) and high pressure steam. These are the exact conditions used industrially to force H/D exchange [3]. You will strip the deuterium label. Corrective Action: Use 0.22 µm sterile filtration only.

Q4: "I left the vial on the bench over the weekend. Is it ruined?"

Diagnosis: Ambient Exposure. Risk Level: Low (if capped). Technical Explanation: The C-H bond at the alpha position is relatively stable at neutral pH and room temperature (


 is measured in years/decades in the absence of catalysts) [2].
Corrective Action:  It is likely fine. Flush with Nitrogen, reseal, and return to -20°C. If the lid was open in a humid lab, verify purity.

Part 4: Self-Validating Verification (The "Test")

Do not assume purity; prove it. The following workflow allows you to validate your storage conditions using standard NMR.

Protocol: H-NMR Purity Check

Objective: Detect the presence of Hydrogen at the alpha-position (which should be Deuterium).

  • Solvent: Dissolve 5-10 mg of DL-Alanine (2-d) in

    
    .
    
  • Internal Standard: Add a trace amount of TSP (trimethylsilylpropanoic acid) or Maleic Acid for integration reference.

  • Acquisition: Run a standard 1H-NMR (Proton).

  • Analysis:

    • Methyl Group (

      
      ):  You will see a doublet around 
      
      
      
      1.47 ppm. Integrate this to 3.0.
    • Alpha Proton (

      
      ):  Look at the region around 
      
      
      
      3.78 ppm.
    • Result:

      • Pure Product: No signal (or a tiny residual bump) at 3.78 ppm.

      • Degraded Product: A quartet appears at 3.78 ppm.

  • Calculation:

    
    
    (Assuming the methyl integral is normalized to 3.0).
    
Troubleshooting Logic Flow

Use this chart to decide if your sample is safe to use.

Troubleshooting_Tree Start Inspect Sample Visual Visual Check: Is it clumping or discolored? Start->Visual NMR_Check Run 1H-NMR (Focus: 3.78 ppm) Visual->NMR_Check No (Free flowing) Desiccate Vacuum Desiccate (24h @ RT) Visual->Desiccate Yes (Clumping) Calc Calculate %D (>98%?) NMR_Check->Calc Discard DISCARD (Irreversible Exchange) Desiccate->NMR_Check Calc->Discard No Use SAFE TO USE Calc->Use Yes

Caption: Decision matrix for assessing isotopic integrity prior to experimental use.

References

  • Bada, J. L. (1972).[2] Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.[2] Link

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the Racemization of Amino Acids. Kinetics of Racemization of Arylglycines. Journal of Organic Chemistry, 48(24), 627–634. Link

  • Ying, Y., & Evilia, C. (2001). H/D Exchange of Alpha-Amino Acids in Neutral D2O at High Temperature. Journal of Labelled Compounds and Radiopharmaceuticals. (Contextualized via general hydrothermal exchange protocols). Link

Sources

minimizing matrix effects in quantification using DL-alanine (2-d)

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers quantifying DL-alanine using the specific internal standard DL-alanine (2-d) (deuterated at the


-carbon position).

Status: Active Ticket: #ALA-2D-Quant-001 Subject: Minimizing Matrix Effects & Stability Protocols for DL-Alanine (2-d)

Core Directive & Mechanism of Action

The Challenge: You are using DL-alanine (2-d) as a Stable Isotope Labeled (SIL) Internal Standard (IS). While SIL-IS is the gold standard for correcting matrix effects, the specific choice of the 2-d isotopologue (deuterium at the chiral


-carbon) introduces a critical chemical risk: Hydrogen-Deuterium Exchange (HDX) .

The Mechanism: In an ideal LC-MS/MS workflow, the SIL-IS co-elutes with the analyte. Any suppression (signal loss) or enhancement (signal gain) caused by the matrix affects both the analyte and the IS equally. The ratio [Analyte Area / IS Area] remains constant, yielding accurate quantification.

However, the


-proton of amino acids is acidic (

). In aqueous solution, especially at high pH or in the presence of certain enzymes/catalysts, the deuterium at position 2 can swap with a hydrogen from the solvent. If this happens, your IS "turns into" your analyte, artificially inflating the calculated concentration.

Troubleshooting Guides (Q&A Format)

Category A: Stability & Chemistry (CRITICAL)

Q: My Internal Standard (IS) signal is decreasing over time in the autosampler, but the analyte signal is stable. Why? A: You are likely experiencing Back-Exchange . Because your deuterium is on the


-carbon (C2), it is chemically labile. If your samples are in an aqueous mobile phase or reconstitution solvent for extended periods, the deuterium (

H) exchanges with solvent hydrogen (

H).
  • Immediate Action: Check the pH of your reconstitution solvent.

  • Solution: Maintain sample pH between 3.0 and 5.0 . Avoid basic conditions (

    
    ) at all costs, as base-catalyzed enolization accelerates this exchange rapidly.
    
  • Alternative: If possible, switch to Alanine-d3 (methyl-d3) or Alanine-d4 (universal). The methyl deuteriums are chemically inert and do not exchange.

Q: I see a "ghost peak" in my analyte channel (m/z 90) when injecting only the Internal Standard (m/z 91). Is this cross-talk? A: It is likely Isotopic Impurity or In-Source Fragmentation , not just cross-talk.

  • Diagnosis: DL-alanine (2-d) is only +1 Da heavier than the analyte. Natural Carbon-13 (

    
    C) abundance creates an isotope peak at M+1 for the analyte. Conversely, if your IS is not 100% pure, it contains non-deuterated alanine.
    
  • The Fix:

    • Blank Check: Inject a high concentration of IS alone. Calculate the contribution to the analyte transition. If it exceeds 5% of your LLOQ (Lower Limit of Quantification), you must lower the IS concentration.

    • Mass Resolution: If using a Triple Quadrupole, ensure unit resolution (0.7 FWHM) on Q1 to minimize overlap.

Category B: Chromatography & Matrix Effects

Q: My IS elutes slightly earlier than my analyte. Isn't it supposed to co-elute perfectly? A: This is the Deuterium Isotope Effect . C-D bonds are slightly shorter and stronger than C-H bonds, making the deuterated molecule slightly less lipophilic. On a Reverse Phase (C18) column, the deuterated standard may elute 0.05–0.2 minutes earlier.

  • Risk: If the matrix suppression zone is sharp, the IS and analyte might experience different suppression levels, invalidating the method.

  • Solution: Use a column with high aqueous stability (e.g., T3 or Polar C18) and a shallower gradient to force overlap.

Q: How do I know if my matrix effects are "acceptable"? A: You must calculate the IS-Normalized Matrix Factor (MF) . According to FDA/EMA guidelines, the CV (Coefficient of Variation) of the IS-normalized MF calculated from at least 6 different lots of matrix must be < 15% .

Experimental Protocols

Protocol 1: Visualizing Matrix Effects (Post-Column Infusion)

Use this protocol to map exactly where ion suppression occurs in your chromatogram.

Equipment: Syringe pump, T-piece connector, LC-MS/MS. Reagents: 10 µg/mL DL-alanine (2-d) in mobile phase (50:50 ACN:Water).

  • Setup: Connect the syringe pump to the LC flow path after the column but before the MS source using a T-piece.

  • Infusion: Set syringe pump to flow at 10-20 µL/min (steady signal).

  • LC Method: Run your standard LC gradient with a Blank Matrix injection (extracted plasma/urine without analyte).

  • Analysis: Monitor the baseline of the IS transition.

    • Flat Line: No matrix effect.

    • Dip/Valley: Ion Suppression.

    • Peak/Hill: Ion Enhancement.

  • Optimization: If your analyte elutes in a "Dip," modify the gradient to move the analyte to a "Flat" region.

Protocol 2: Calculating Matrix Factor (Quantitative)
StepDescriptionEquation
A Peak Area (Standard) Inject neat standard in solvent (no matrix). Record Area.
B Peak Area (Post-Extraction Spike) Extract blank matrix, then spike analyte/IS into the extract. Inject.
MF Matrix Factor

IS-Norm IS-Normalized MF

Target: IS-Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15).

Visualizations (Graphviz)

Diagram 1: The Matrix Effect Mechanism & Correction

MatrixMechanism cluster_0 Critical Correction Step Sample Biological Sample (Analyte + Matrix) Mix Mixture Sample->Mix IS Internal Standard (DL-alanine-2-d) IS->Mix LC LC Separation Mix->LC Source ESI Source (Ionization) LC->Source Co-elution MS Mass Analyzer Source->MS Ions Generated Suppression Matrix Suppression (Competes for Charge) Suppression->Source Reduces Efficiency Data Quantification Ratio: Analyte/IS MS->Data Signal

Caption: The SIL-IS corrects for ionization competition because it suffers the exact same suppression ratio as the analyte.

calculating correct concentration adjustments for deuterated alanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Calculating Correct Concentration Adjustments for Deuterated Alanine Content Type: Technical Support Center / Troubleshooting Guide Ticket ID: ISO-ALA-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Variable in Isotope Studies

Welcome to the Technical Support Center. You are likely here because your metabolic flux data isn't balancing, your NMR integration ratios are slightly off, or your mass spec standard curve has a systematic bias.

In 90% of these cases, the error originates in the Stock Solution Preparation phase.

When switching from native L-Alanine to deuterated forms (L-Alanine-d3, d4, etc.), researchers often fall into the "Molarity Trap"—assuming the physical mass required for a 10 mM solution remains negligible or using the wrong purity correction. This guide provides the definitive protocol for calculating, preparing, and validating deuterated alanine standards.

Part 1: The Physics of the Problem (Molecular Weight & Purity)

To prepare accurate standards, you must distinguish between Chemical Purity and Isotopic Enrichment . These are two separate variables that affect your final concentration differently.

The Molecular Weight Shift

Deuterium (


H) is approximately twice the mass of Protium (

H). This shift is significant for small molecules like alanine. Using the native MW (89.09 g/mol ) for d3-Alanine results in a ~3.4% systematic error in concentration.
CompoundChemical FormulaNominal Mass DifferenceExact MW ( g/mol )Error if Native MW Used
L-Alanine (Native)

089.09 0%
L-Alanine-d3

+3 Da92.11 ~3.4% (Under-concentrated)
L-Alanine-d4

+4 Da93.12 ~4.5% (Under-concentrated)
L-Alanine-13C3, 15N

+4 Da93.13 ~4.5% (Under-concentrated)
Purity vs. Enrichment
  • Chemical Purity (

    
    ):  The fraction of the powder that is actually Alanine (vs. water, salts, synthesis byproducts). Action: You MUST adjust mass for this.
    
  • Isotopic Enrichment (

    
    ):  The fraction of Alanine molecules that contain the deuterium label (e.g., 98 atom % D). Action: Do NOT adjust mass for this.
    
    • Why? If you have 98% enrichment, 2% of your alanine is native (d0). Adding more powder to "compensate" simply adds more d0 as well. You correct for this mathematically during data analysis , not solution preparation.

Part 2: The Master Calculation Protocol

Use this self-validating logic to determine the exact mass required.

The Formula

To prepare a specific volume (


 in Liters) at a target molarity (

in mol/L):


  • 
     : Target Concentration (M)
    
  • 
     : Volume (L)
    
  • 
     : Molecular Weight of the specific deuterated species (e.g., 92.11 for d3).
    
  • 
     : Chemical Purity (decimal, e.g., 0.98).[1][2] Check the Certificate of Analysis (CoA). 
    
Example Scenario
  • Goal: Prepare 50 mL (0.05 L) of 100 mM (0.1 M) L-Alanine-d3.

  • CoA Data: MW = 92.11 g/mol ; Chemical Purity = 98.5% (0.985).



If you ignored purity and used native MW:



Result: Your standard would be 4.7% lower  than the target concentration, introducing a significant bias into quantitative MS/NMR.

Part 3: Visual Workflows (Decision Logic)

Workflow 1: Preparation Decision Tree

This diagram guides you through the critical checks before weighing any powder.

G Start Start: Prepare Deuterated Stock CheckCoA Step 1: Check Certificate of Analysis (CoA) Start->CheckCoA DecisionMW Is MW listed specific to the Isotope? CheckCoA->DecisionMW CalcMW Calculate MW: Native MW + (n * 1.006) DecisionMW->CalcMW No (Only Native Listed) UseCoAMW Use CoA MW DecisionMW->UseCoAMW Yes CheckPurity Step 2: Check Chemical Purity (NOT Isotopic Enrichment) CalcMW->CheckPurity UseCoAMW->CheckPurity CalcMass Calculate Mass: (Vol * Conc * MW) / Purity CheckPurity->CalcMass Weigh Step 3: Gravimetric Weighing (Record exact mass) CalcMass->Weigh Recalc Step 4: Back-Calculate Real Concentration Weigh->Recalc

Caption: Logic flow for determining the correct mass of deuterated alanine, ensuring specific MW and chemical purity are prioritized.

Workflow 2: Troubleshooting Analytical Discrepancies

Use this when your instrument data does not match your calculated concentration.

Troubleshooting Issue Issue: Signal Intensity Lower than Expected Check1 Check 1: Did you use Native MW? Issue->Check1 Sol1 Recalculate Conc. (Error ~3-5%) Check1->Sol1 Yes Check2 Check 2: Is sample hygroscopic? Check1->Check2 No Sol2 Dry sample or use NMR quant (ERETIC) Check2->Sol2 Yes (Water Weight) Check3 Check 3: Isotopic Enrichment < 99%? Check2->Check3 No Sol3 Correct in Data Analysis (Subtract d0 contribution) Check3->Sol3 Yes

Caption: Diagnostic path for identifying sources of concentration error in deuterated alanine experiments.

Part 4: Frequently Asked Questions (FAQ)

Q1: My CoA says "Isotopic Enrichment: 98%" and "Chemical Purity: 99%". Which do I use for the mass calculation? A: You use Chemical Purity (99%) .

  • Reasoning: If you weigh 100 mg of powder, 1 mg is "dirt" (salts/water). You must divide by 0.99 to get the correct amount of alanine.

  • The 98% Isotopic Enrichment means that of the alanine molecules present, 2% are

    
     (native) and 98% are 
    
    
    
    . You cannot "weigh around" this. You simply have a solution that is 10 mM Total Alanine, where 9.8 mM is
    
    
    and 0.2 mM is
    
    
    .

Q2: Can I just assume d3-Alanine is ~3 units heavier and estimate? A: For qualitative work, yes. For quantitative metabolomics or


 determination, no .
  • The difference between 89.09 and 92.11 is significant. In a 100 mM stock, an estimation error leads to a concentration of ~96.6 mM. This 3.4% error propagates through every subsequent dilution and calculation.

Q3: I weighed the exact calculated amount, but my NMR standard shows a lower concentration. Why? A: Hygroscopicity.

  • Alanine is generally stable, but deuterated standards are often lyophilized and can absorb atmospheric water rapidly.

  • The Fix: Do not rely solely on weighing for critical standards. Use an internal standard (like TSP or DSS for NMR) or a Quant-NMR (qNMR) method to verify the actual concentration of the stock solution after preparation [1].

Q4: How do I handle the "Kinetic Isotope Effect" (KIE) in concentration? A: KIE does not affect the preparation concentration, but it affects the biological utilization.

  • If you are using d3-Alanine for metabolic tracing, be aware that enzymes (like Alanine Transaminase) may process the deuterated substrate at a different rate than the native one. This is a biological variable, not a stock preparation error [2].

References

  • Cambridge Isotope Laboratories. (2024). L-Alanine (3,3,3-D3, 99%) Technical Data & Properties. Retrieved from

  • Sigma-Aldrich. (2024). L-Alanine-d4 Product Specification and Molecular Weight Analysis. Retrieved from

  • PubChem. (2024).[3] L-Alanine-d3 Compound Summary and Computed Properties. National Library of Medicine.[4] Retrieved from

  • González-Antuña, A., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from

Sources

Technical Support Center: Reducing Background Noise in Spectra of DL-Alanine (2-d)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of reducing background noise in spectra containing deuterated DL-alanine (DL-alanine-2-d). Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions during your experiments.

Introduction: The Challenge of a Clean Spectrum with DL-Alanine (2-d)

DL-alanine, a simple chiral amino acid, exists as a zwitterion in its solid state, forming a crystalline structure.[1][2][3][4][5] When working with its deuterated form, DL-alanine-2-d, the goal is often to leverage the unique properties of deuterium for specific spectroscopic applications, such as in Nuclear Magnetic Resonance (NMR) to probe molecular dynamics or in Mass Spectrometry (MS) as an internal standard. However, obtaining a clean, high-resolution spectrum can be hampered by various sources of background noise, which can obscure true signals and compromise data integrity.[6]

This guide will walk you through the common causes of background noise and provide actionable strategies, from sample preparation to data processing, to enhance your signal-to-noise ratio (SNR).

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My baseline in the FTIR/Raman spectrum of solid DL-alanine-2-d is distorted and not flat. What's causing this and how can I fix it?

A1: Baseline distortions in vibrational spectroscopy are common and can arise from several factors, including instrumental noise, atmospheric interference (like water vapor), and sample impurities.[7] For solid DL-alanine-2-d, which is often a crystalline powder, light scattering can also contribute to a sloping baseline.

Quick Troubleshooting:

  • Instrumental Check: Ensure your spectrometer is properly warmed up and aligned.

  • Atmospheric Purge: If available, purge the sample compartment with dry nitrogen or another inert gas to minimize interference from atmospheric water and carbon dioxide.

  • Sample Preparation: Ensure your sample is finely ground and evenly distributed. If using a KBr pellet, ensure it is transparent and free of cracks.[1]

  • Post-Processing Baseline Correction: This is often the most effective solution. Modern spectroscopy software offers various algorithms for baseline correction.

    • Polynomial Fitting: This method fits a polynomial curve to the baseline and subtracts it from the spectrum.[7][8]

    • Asymmetric Least Squares (ALS): This technique is particularly effective at fitting a baseline to a spectrum with positive peaks by penalizing negative deviations more heavily.[9]

    • Wavelet Transform: This method can decompose the spectrum into different frequency components, allowing for the removal of low-frequency baseline drift.[9][10]

Q2: I'm seeing broad, rolling humps in my solid-state NMR spectrum of DL-alanine-2-d. What are these and how do I get rid of them?

A2: These broad signals are often due to background signals from the NMR probe materials, rotor caps, or spacers.[11] These components can have broad resonances that interfere with the detection of your sample's signal, especially if your sample concentration is low.

Recommended Solution: EASY (Elimination of Artifacts in NMR SpectroscopY) Pulse Sequence

The EASY pulse sequence is a highly effective method for suppressing probe background signals.[12] It involves acquiring two Free Induction Decays (FIDs) back-to-back without a relaxation delay. The first FID contains signals from both your sample and the probe background. The second FID, acquired immediately after, primarily contains the background signal, as the sample's magnetization has not had time to recover. Subtracting the second FID from the first effectively removes the background signal.[12]

Q3: In my Mass Spectrometry analysis, I'm observing a chromatographic shift between DL-alanine and my DL-alanine-2-d internal standard. Why is this happening?

A3: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," occurs because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to a minor difference in polarity. This can be problematic as it may cause the analyte and the internal standard to experience different matrix effects, potentially compromising the accuracy of quantification.[13]

Mitigation Strategies:

  • Chromatographic Method Optimization: Adjusting the gradient, flow rate, or column temperature may help to co-elute the analyte and the deuterated standard.

  • Isocratic Elution: If possible, using an isocratic elution can sometimes minimize the separation between the two compounds.

  • Consider a Different Labeled Standard: If the issue persists, using a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to this chromatographic shift, may be a better option.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to identifying and mitigating background noise at different stages of your experiment.

Guide 1: Optimizing Sample Preparation for DL-Alanine (2-d)

Proper sample preparation is the first and most critical step in minimizing background noise.[14][15] The goal is to create a homogeneous sample that is free from contaminants and interacts optimally with the spectroscopic technique.

Key Considerations for DL-Alanine (2-d):

  • Purity: Ensure the starting material is of high purity. Impurities can introduce their own spectral signals, complicating analysis.

  • Crystallinity: DL-alanine exists in a crystalline form.[2][3][4][5] The size and uniformity of the crystals can affect spectral quality, particularly in solid-state techniques like Raman and solid-state NMR. Grinding the sample to a fine, uniform powder can reduce scattering effects.

  • H/D Exchange: Deuterium atoms on labile positions (e.g., attached to oxygen or nitrogen) can exchange with protons from residual water or acidic/basic conditions.[13] While the deuterium in DL-alanine-2-d is on a carbon atom and thus less prone to exchange, it's still good practice to handle the sample in a dry environment and use deuterated solvents where applicable.

Experimental Workflow for Sample Preparation:

SamplePreparation

Guide 2: Instrumental Parameters and Noise Reduction

Optimizing your instrument settings can significantly improve the signal-to-noise ratio (SNR).[16][17][18]

Spectroscopic TechniqueKey Parameter to OptimizeRationale for DL-Alanine (2-d)
NMR Number of Scans (Averaging)Increasing the number of scans improves the SNR by the square root of the number of scans.[19] This is crucial for detecting the potentially weak signals from the deuterated position.
Pulse SequenceSpecialized pulse sequences like EASY can actively suppress background signals from the probe.[11][12]
FTIR/Raman Spectral ResolutionHigher resolution can better separate closely spaced peaks but may decrease the SNR.[17] A balance must be struck based on the specific spectral features of interest in DL-alanine-2-d.
Laser Power (Raman)Increasing laser power can enhance the Raman signal, but too much power can cause sample degradation or fluorescence. This is particularly relevant for organic samples like alanine.
Excitation Wavelength (Raman)Choosing a longer excitation wavelength (e.g., 785 nm) can reduce fluorescence, which is often a major source of background noise in Raman spectroscopy of organic molecules.[20][21]
Mass Spectrometry Ion Source ConditionsHigh source temperatures can sometimes promote H/D exchange. Optimizing the source temperature to the minimum required for efficient ionization is recommended.[13]
Collision Energy (MS/MS)Optimizing the collision energy is crucial for obtaining informative fragment ions and distinguishing them from noise.
Guide 3: Post-Processing and Data Analysis

Even with optimized sample preparation and instrument settings, some level of noise will always be present. Post-processing techniques are essential for extracting the true signal from the noisy data.

Workflow for Post-Processing Spectral Data:

PostProcessing

Advanced Denoising Techniques:

  • Principal Component Analysis (PCA): For datasets with multiple spectra (e.g., a time series or a set of related samples), PCA can be used to separate the signal from random noise.[22][23]

  • Spectral Subtraction: This method is effective for removing known background noise by subtracting a spectrum of the background from the sample spectrum.[24][25]

Part 3: Understanding the "Why" - Causality in Experimental Choices

The Zwitterionic Nature of DL-Alanine:

In its solid state, DL-alanine exists as a zwitterion, with a positively charged amino group and a negatively charged carboxyl group.[1] This ionic character leads to strong intermolecular interactions, including hydrogen bonding.[2] These interactions can influence the vibrational modes observed in FTIR and Raman spectroscopy. When preparing samples, it is crucial to maintain an environment that preserves this zwitterionic form if that is the state of interest. Solvents and pH can alter the ionization state and thus the resulting spectrum.[26]

The Impact of Deuteration:

The substitution of a proton with a deuteron at the second carbon position (Cα) in DL-alanine-2-d has several spectroscopic consequences:

  • Vibrational Modes: The C-D bond has a different vibrational frequency than the C-H bond, leading to predictable shifts in the FTIR and Raman spectra.

  • NMR Chemical Shift: The chemical shift of the deuteron will be different from that of the proton. In ¹H NMR, the signal from the Cα proton will be absent, simplifying the spectrum in that region.

  • Mass Spectrometry: The mass of the molecule is increased by one mass unit for each deuterium atom, which is the basis for its use as an internal standard.

Understanding these fundamental properties is key to anticipating potential sources of noise and selecting the most appropriate noise reduction strategies. For instance, being aware of the potential for H/D exchange, even if minimal for a C-D bond, encourages careful handling to prevent the introduction of protonated alanine, which would appear as an impurity in the mass spectrum.

References

  • The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.).
  • Workman, J., Jr. (2024, May 6). Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts. Spectroscopy Online.
  • EASY Background Suppression in Solid-State NMR. (n.d.). JEOL Ltd.
  • Assessing the impact of common sample preparation strategies for single particle ICP-MS. (n.d.). PMC.
  • Solid L-α-alanine: spectroscopic properties and theoretical calculations. (n.d.). Digital CSIC.
  • Signal-to-noise ratio in spectrometry. (2025, June 24). Silicann Systems.
  • Two methods for baseline correction of spectral data. (2024, February 10). NIRPY Research.
  • FTIR Microscopy: How experimental decisions affect the signal-to-noise ratio. (n.d.). Thermo Fisher Scientific.
  • Simpson, H. J., & Marsh, R. E. (1966). The crystal structure of l-alanine. Acta Crystallographica, 20(4), 550-555.
  • A Closer Look at Dynamic Range and Signal to Noise Ratio in Spectrometers. (2023, October 4). Ocean Insight.
  • Background Suppression in Solid-State NMR – Part 1. (2022, January 21). JEOL JASON.
  • The Crystal Structure of DL-Alanine. II. Revision of Parameters by Three-Dimensional Fourier Analysis. (n.d.). Journal of the American Chemical Society.
  • How to Correct Baseline in FTIR for Accurate Results. (2025, September 22). Patsnap Eureka.
  • The Crystal Structure of dl-Alanine. (n.d.). Journal of the American Chemical Society.
  • The Crystal Structure of dl-Alanine. (n.d.). Scilit.
  • Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. (2019, November 27). Analytical Chemistry.
  • t1-Noise eliminated dipolar heteronuclear multiple-quantum coherence solid-state NMR spectroscopy. (n.d.). RSC Publishing.
  • FTIR analysis fundamentals and baseline correction techniques for different applications. (2024, September 5).
  • The Importance of Dynamic Range and Signal to Noise Ratio in Spectrometers. (n.d.). Avantes.
  • Common pitfalls in using deuterated standards and how to avoid them. (2025). BenchChem.
  • Inspecting chiral molecules by Raman optical activity spectroscopy. (2014, October 21). RSC Publishing.
  • Stationary wavelet denoising of solid-state NMR spectra using multiple similar measurements. (2023, December 23). Magnetic Resonance.
  • Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra. (n.d.). PMC.
  • Effects of Sample Preparation in Analysis: Spectroscopy. (n.d.). SciSpace.
  • How to Reduce Noise in 2D Spectra. (n.d.). JEOL Delta Tips.
  • Errors and Mistakes to Avoid when Analyzing Raman Spectra. (2022, April 1). Spectroscopy Online.
  • Postprocessing Algorithm for Quantization Noise Reduction Using Block Classification and Adaptive Filtering. (n.d.). Imaging.org.
  • What is noise in spectrometer? (2024, August 22). JINSP.
  • Noise Reduction in Hyperspectral Imagery: Overview and Application. (2018, March 20). MDPI.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). MDPI.
  • Artefacts in the Mass Spectra Output from MALDI-TOF and MALDI-TOF/TOF Machines. (n.d.). Dr. Werner Van Belle.
  • Noise Removal in Speech Processing Using Spectral Subtraction. (n.d.).
  • Artifacts and Anomalies in Raman Spectroscopy: A Review on Origins and Correction Procedures. (2024, October 8). PMC.
  • Negative impact of noise on the principal component analysis of NMR data. (2005, September 27). UNL Institutional Repository.
  • The very basics of NMR of proteins. (n.d.).
  • Exploring Artifact Signals in Atom Probe Mass Spectra. (2017, July). PMC.
  • Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. (2022, March 18). Taylor & Francis.
  • Post-processing Method to Reduce Noise while Preserving High Time Resolution in Aethalometer Real-time Black Carbon Data. (n.d.). Aerosol and Air Quality Research.
  • 2D COSY NMR spectrum of alanine. left: including selective polarization... (n.d.). ResearchGate.
  • Understanding Spatial Noise and Its Reduction Methods Using Convolution. (2024, June 19).
  • How to Reduce Fluorescence in Raman Spectroscopy. (2022, December 6). Edinburgh Instruments.
  • How can i reduce the background noise in outdoor Raman spectroscopy? (2017, December 2). ResearchGate.
  • How to reduce noisey NMR signal? (2017, April 1). Reddit.
  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023, January 10). Journal of the American Chemical Society.
  • Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. (2022, August 1). arXiv.org.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC.
  • Derivatization of Small Molecules using Deuterated Analog of Reactive Matrix to Facilitate Identification in Mass Spectrometry Imaging. (2025, September 12). Chemistry–Methods.
  • Background noise reduction using spectral subtraction for enhanced vibration analysis in precision manufacturing applications. (n.d.). euspen.

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Validation & Comparative

Comparative Guide: DL-Alanine (2-d) vs. 13C-Labeled Alanine for NMR Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Right Standard for the Right Nucleus

In the precision-driven world of Nuclear Magnetic Resonance (NMR), the choice between DL-Alanine (2-d) and 13C-labeled Alanine is not a matter of preference but of physics. While both are isotopologues of the same amino acid, their nuclear spin properties dictate completely different applications.

  • DL-Alanine (2-d) (also known as

    
    -deuterio-alanine) is the Solution-State qNMR Specialist . Its primary value lies in spectral simplification—collapsing the methyl doublet into a singlet to prevent signal overlap and improve integration accuracy in quantitative 1H NMR.
    
  • 13C-Labeled Alanine (specifically U-13C) is the Solid-State NMR Workhorse . It serves as the industry-standard "thermometer" for calibrating probe temperatures in Magic Angle Spinning (MAS) experiments and is essential for optimizing Cross-Polarization (CP) efficiency.

This guide dissects the technical mechanisms, experimental advantages, and specific protocols for utilizing these two distinct standards.

Technical Comparison: Mechanism of Action

The fundamental difference lies in how the isotopic substitution alters the spin Hamiltonian—specifically the J-coupling and dipolar coupling networks.

DL-Alanine (2-d): The "Singlet" Maker
  • Isotopic Change: The proton at the C2 (

    
    ) position is replaced by Deuterium (
    
    
    
    H).
  • Mechanism: In standard alanine, the

    
    -methyl protons (
    
    
    
    H) couple to the
    
    
    -proton (
    
    
    H), splitting the methyl signal into a doublet (
    
    
    Hz). In DL-Alanine (2-d), this strong
    
    
    H-
    
    
    H coupling is removed.
  • Result: The methyl signal at ~1.48 ppm collapses from a doublet into a sharp singlet .

    • Note: A tiny residual coupling to the

      
      -deuteron (
      
      
      
      Hz) exists but is often unresolved or results in negligible line broadening compared to the original ~7 Hz split.
13C-Labeled Alanine: The "Thermometer"
  • Isotopic Change: Carbon atoms (typically Uniformly labeled, U-13C) are replaced with

    
    H-active 
    
    
    
    C isotopes.
  • Mechanism: This introduces strong

    
    H-
    
    
    
    C and
    
    
    C-
    
    
    C couplings.
  • Result:

    • In Solution: The 1H spectrum becomes complex due to large

      
      C satellites (
      
      
      
      Hz), making it poor for standard 1H qNMR.
    • In Solid-State: The chemical shift difference between specific carbon sites (e.g.,

      
       and 
      
      
      
      ) is highly sensitive to temperature due to lattice dynamics and hydrogen bond averaging.
Summary Table: Technical Specifications
FeatureDL-Alanine (2-d)13C-Labeled Alanine (U-13C)
Primary Isotope Deuterium at C2 (

)
Carbon-13 (Uniform or Specific)
1H NMR Methyl Signal Singlet (High Intensity)Complex Multiplet (Satellites)
Primary Application qNMR Internal Standard ssNMR Temperature Calibration
Secondary Application 2H NMR Dynamics / Metabolic TracingMetabolic Flux / CP-MAS Setup
Coupling Effect Removes

Adds

and

Cost Efficiency High (Cheaper than 13C)Moderate to Low (Expensive)

Decision Matrix: Choosing Your Standard

The following diagram illustrates the logical flow for selecting the appropriate alanine standard based on your experimental goals.

AlanineSelection Start Select NMR Application qNMR Quantitative Solution NMR (qNMR) Start->qNMR ssNMR Solid-State NMR (MAS) Start->ssNMR Metabolism Metabolic Flux Analysis Start->Metabolism Overlap Is analyte region crowded near 1.5 ppm? qNMR->Overlap TempCal Temperature Calibration? ssNMR->TempCal Use2D Use DL-Alanine (2-d) (Collapses doublet to singlet) Overlap->Use2D Yes UseStd Use Standard Alanine (Cheaper, Doublet ok) Overlap->UseStd No Use13C Use U-13C Alanine (Standard Thermometer) TempCal->Use13C Yes Dynamics Dynamics/Line Shape? TempCal->Dynamics No Use2D_ss Use DL-Alanine (2-d) (2H Quadrupole Echo) Dynamics->Use2D_ss Yes

Figure 1: Decision matrix for selecting between deuterated and 13C-labeled alanine based on experimental constraints.

Detailed Application Guides

Application A: High-Precision qNMR (Solution State)

The Standard: DL-Alanine (2-d) The Problem: In standard alanine, the methyl group appears as a doublet at 1.48 ppm. This often overlaps with the alkyl chains of lipids, polymers, or drug metabolites. Furthermore, the intensity is split between two peaks, reducing the signal-to-noise ratio (S/N). The Solution: Deuteration at the


-position decouples the spin system. The methyl group becomes a singlet.
Protocol: Purity Determination using DL-Alanine (2-d)

Objective: Determine the purity of a synthesized drug candidate with alkyl protons.

  • Selection: Choose DL-Alanine (2-d) (98%+ D) as the Internal Standard (IS).

  • Weighing: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial using a microbalance (precision

    
     mg).
    
    • Critical Step: Record exact masses (

      
      , 
      
      
      
      ).[1]
  • Solvation: Dissolve in 600

    
    L of D
    
    
    
    O or DMSO-
    
    
    . Ensure complete dissolution.
  • Acquisition:

    • Pulse sequence: zg30 or zg (90° pulse).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      of the longest relaxing proton (Alanine methyl
      
      
      s; set
      
      
      s to be safe).
    • Scans: 16 or 32 (sufficient for S/N > 250).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct.

    • Integration: Integrate the DL-Alanine (2-d) methyl singlet at 1.48 ppm. (Note: It will be sharp and tall). Integrate the analyte target peak.

  • Calculation:

    
    
    
    • Where ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Methyl protons).
      
Application B: Solid-State NMR Thermometry

The Standard: U-13C Alanine The Problem: The actual temperature inside a MAS rotor differs from the sensor temperature due to frictional heating from spinning (often +10 to +30 K). The Solution: The chemical shift difference (


) between the 

and

(or Carbonyl) of alanine is a linear function of temperature.
Protocol: Calibrating MAS Temperature

Objective: Determine the exact sample temperature at 10 kHz MAS.

  • Sample Prep: Pack a 3.2 mm or 4 mm rotor with crystalline U-13C L-Alanine .

  • Setup:

    • Spin to target speed (e.g., 10 kHz).

    • Pulse Sequence: Cross-Polarization (CP) with proton decoupling (e.g., SPINAL-64).

    • Contact time: 1-2 ms.

    • Recycle delay: 3-5 s.

  • Acquisition: Acquire the 13C spectrum (typically 4-16 scans is sufficient due to enrichment).

  • Analysis:

    • Identify the peaks:

      
       (~177 ppm), 
      
      
      
      (~50 ppm),
      
      
      (~17 ppm).
    • Measure the chemical shift difference between the Methine (

      
      ) and Methyl (
      
      
      
      ) carbons:
      
      
      .
    • Alternative: Use

      
       for higher sensitivity.
      
  • Calculation: Use the standard calibration formula (approximate for 270-330 K):

    
    
    
    • Standard values: For

      
      , the shift changes by approx 
      
      
      
      ppm/K.
    • Refined Formula (Thurber & Tycko):

      
      
      (Verify specific coefficients for your field/probe setup).
      

Visualizing the Workflow

The following diagram depicts the spectral processing differences.

SpectralWorkflow cluster_0 DL-Alanine (2-d) Workflow cluster_1 13C-Alanine Workflow Step1A Sample + DL-Ala(2-d) Step2A 1H NMR Acquisition Step1A->Step2A Step3A Result: Methyl Singlet Step2A->Step3A Step4A Precise Integration (No Overlap) Step3A->Step4A Step1B Pack Rotor (U-13C Ala) Step2B CP-MAS Acquisition Step1B->Step2B Step3B Measure Shift Diff (Ca - Cb) Step2B->Step3B Step4B Calculate Temperature Step3B->Step4B

Figure 2: Parallel workflows demonstrating the distinct utility of each standard.

References

  • Thurber, K. R., & Tycko, R. (2009). Measurement of sample temperatures in solid-state NMR with 1H decoupling. Journal of Magnetic Resonance. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Bielecki, A., & Burum, D. P. (1995).[2] Temperature Dependence of 207Pb MAS Spectra of Solid Lead Nitrate. Journal of Magnetic Resonance, Series A. (Foundational comparison for ssNMR thermometers).

  • Cambridge Isotope Laboratories. (2024). Stable Isotope Standards for NMR. Link

  • NIST. (2025). Standard Reference Materials for qNMR. Link

Disclaimer: Always verify the specific isotopic purity (e.g., 98% D vs 99% 13C) on the Certificate of Analysis (CoA) before using these materials for quantitative applications.

Sources

comparative stability of alpha-deuterated vs beta-deuterated alanine

Comparative Stability Guide: -Deuterated vs. -Deuterated Alanine

Executive Summary: The Stability Verdict

In the context of metabolic and chemical stability,


-deuterated alanine (L-Alanine-2-

)


  • 
    -Deuteration (2-
    
    
    ):
    Targets the Primary Kinetic Isotope Effect (KIE) . The C
    
    
    -H bond cleavage is the rate-limiting step in both racemization and transamination (the primary metabolic clearance pathway via Alanine Aminotransferase). Replacing this hydrogen with deuterium slows these processes by a factor of 1.5 to 3.0.
  • 
    -Deuteration (3,3,3-
    
    
    ):
    Relies on Secondary Kinetic Isotope Effects (SKIE) . The methyl group C-H bonds are not broken during primary metabolism. Deuteration here provides only minor electronic stabilization (hyperconjugation effects) with KIEs typically <1.2, offering negligible metabolic protection for the amino acid itself.

Recommendation: For extending half-life (


-deuterated alanine

Mechanistic Foundation: Primary vs. Secondary KIE

To understand the stability divergence, we must analyze the interaction between the isotopologue and the enzymes governing alanine's fate: Alanine Aminotransferase (ALT) and Alanine Racemase . Both enzymes utilize Pyridoxal-5'-Phosphate (PLP) as a cofactor.

The -Deuterium Advantage (Primary KIE)

The catabolism of alanine hinges on the removal of the

  • Schiff Base Formation: Alanine condenses with PLP to form an aldimine.

  • Deprotonation (The Critical Step): A catalytic base abstracts the proton from the

    
    -carbon (C
    
    
    ).
  • Isotope Effect: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy (ZPE). Breaking the C-D bond requires a higher activation energy.

    • Result: This induces a Primary KIE (

      
      ) , typically ranging from 1.5 to 3.0  for PLP-dependent enzymes. This directly throttles the rate of metabolism and racemization.
      
The -Deuterium Limitation (Secondary KIE)

In


  • No Bond Cleavage: During transamination, the C

    
    -D bonds remain intact.
    
  • Hyperconjugation: The C

    
    -D bonds can only influence the stability of the adjacent C
    
    
    carbanion/transition state via hyperconjugation.
    • Result: This results in a Secondary KIE , which is much weaker (typically 1.05 – 1.15 ). It does not significantly impede the enzyme's turnover rate.

Visualizing the Mechanism

The following diagram illustrates the PLP-dependent pathway and where the isotope effects apply.

AlanineMetabolismcluster_alphaα-Deuteration EffectAlaL-Alanine(Substrate)AldimineExternal Aldimine(Schiff Base)Ala->AldimineBindingPLPPLP-Enzyme(ALT or Racemase)PLP->AldimineTSTransition State(Cα Deprotonation)Aldimine->TSRate Limiting StepQuinQuinonoidIntermediateTS->QuinCα-H Cleavage(Primary KIE Site)ProdPyruvate / D-Alanine(Product)Quin->ProdReprotonation/Hydrolysis

Figure 1: Mechanism of PLP-dependent alanine conversion. The red arrow indicates the C


Comparative Data Analysis

The following table synthesizes experimental data regarding the stability of alanine isotopologues.

Parameter

-Deuterated (L-Ala-2-

)

-Deuterated (L-Ala-3,3,3-

)
Mechanistic Basis
Bond Dissociation Energy C-D > C-H (

kcal/mol)
C-D > C-H (Remote site)Zero Point Energy difference.
Racemization KIE (

)
1.5 – 3.0 ~ 1.1Primary vs. Secondary KIE on deprotonation.
Transamination Rate (ALT) Significantly ReducedNegligible ChangeC

cleavage is rate-limiting for ALT.
Chiral Stability (

)
High (Resists racemase)Low (Similar to native)

-proton removal is required for inversion.
Metabolic Stability High LowBlocks main clearance pathway (Pyruvate conversion).

Key Insight: In enzymatic assays with Alanine Racemase, the


1.5 to 1.7

Experimental Protocols

To validate these stability claims in your own drug development pipeline, use the following self-validating protocols.

Protocol A: Enzymatic Stability Assay (ALT-Coupled System)

This assay measures the rate of transamination. If

Reagents:

  • L-Alanine (Native), L-Alanine-2-

    
    , L-Alanine-3,3,3-
    
    
    (100 mM stocks).
  • 
    -Ketoglutarate (50 mM).
    
  • NADH (0.2 mM).

  • Lactate Dehydrogenase (LDH) (excess).

  • Alanine Aminotransferase (ALT/GPT) (limiting enzyme).

  • Buffer: 100 mM Tris-HCl, pH 7.4.

Workflow:

  • Blanking: Establish a baseline absorbance at 340 nm with buffer, NADH, LDH, and

    
    -Ketoglutarate.
    
  • Initiation: Add ALT enzyme to the cuvette.

  • Substrate Addition: Add Alanine isotopologue (start with 10 mM final conc).

  • Detection: Monitor decrease in Absorbance (340 nm) over 5 minutes. The reaction converts Pyruvate (product of ALT) to Lactate, oxidizing NADH to NAD+.[1]

  • Calculation:

    
    
    
    

Validation Criteria:

  • 
    -Deuterated:  Should yield a KIE > 1.4.
    
  • 
    -Deuterated:  Should yield a KIE 
    
    
    1.0 - 1.1.
Protocol B: Racemization Assessment via Marfey’s Reagent

This protocol detects the conversion of L-Alanine to D-Alanine under stress conditions.

Methodology:

  • Stress Condition: Incubate 10 mM L-Alanine isotopologue in 0.1 M Phosphate Buffer (pH 8.0) at 37°C with catalytic Alanine Racemase (or chemically stress at pH 10, 80°C for accelerated chemical racemization).

  • Derivatization: At time points (0, 1h, 4h, 24h), take 50 µL aliquot. Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Stop reaction with 20 µL 1M HCl.

  • Analysis: Analyze via LC-MS (C18 column). FDAA-L-Ala and FDAA-D-Ala elute at different retention times.

  • Quantification: Calculate Enantiomeric Excess (ee%).

    • Expectation:

      
      -deuterated samples will show significantly slower formation of the D-isomer peak.
      

Decision Workflow

Use this flowchart to select the appropriate isotope for your research goals.

IsotopeSelectionStartSelect Isotope StrategyGoalWhat is your primary goal?Start->GoalMetabImprove Metabolic Stability(Extend t1/2)Goal->MetabDrug DesignRacemPrevent Racemization(Maintain Chirality)Goal->RacemChiral PurityStructNMR Structural Studies(Methyl Probes)Goal->StructBiophysicsAlphaChoose α-Deuterated(L-Alanine-2-d)Metab->AlphaPrimary KIERacem->AlphaBlocks DeprotonationBetaChoose β-Deuterated(L-Alanine-3,3,3-d3)Struct->BetaMethyl Signal

Figure 2: Strategic selection guide for Alanine deuteration.

References

  • Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase. Source: NIH / PubMed Central URL:[Link]

  • Intrinsic primary and secondary hydrogen kinetic isotope effects for alanine racemase. Source: PubMed URL:[2][Link]

  • Kinetic Isotope Effects in Organic Chemistry. Source: Macmillan Group / Princeton University URL:[Link]

  • Deuteration protects asparagine residues against racemization. Source: NIH / PubMed Central URL:[Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Source: NIH / PubMed Central URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: DL-Alanine (2-d)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

DL-Alanine (2-d) (Deuterated Alanine,


-d-Alanine) is a stable isotope-labeled amino acid. From a toxicological  standpoint, it is classified as Non-Hazardous  under GHS and OSHA standards. However, from an analytical  standpoint, improper disposal poses a significant risk to laboratory data integrity.

Core Directive: While this compound does not require P-list or U-list (RCRA) hazardous waste protocols, it must not be treated as general trash or poured down the drain. The primary goal of disposal is the total destruction of the isotopic signature to prevent cross-contamination in Mass Spectrometry (MS) and NMR environments.

Technical Identity & Physical Properties

Understanding the physicochemical properties is the first step in determining the correct waste stream.

PropertyDataOperational Implication
Chemical Name DL-Alanine-2-dLabel is on the

-carbon.
CAS Number 31024-91-6 (Generic for d1)Verify specific enrichment on vial.
Molecular Formula

Stable isotope (Non-radioactive).
Solubility High (Water)Easily creates liquid waste; migrates in humid environments.
Flammability Low (Solid)Combustible only at high temperatures.
RCRA Status Non-RegulatedNot a listed hazardous waste (40 CFR 261).

Risk Assessment: The "Data Contamination" Hazard

As a Senior Application Scientist, I must emphasize that safety extends beyond toxicity. The unique hazard of DL-Alanine (2-d) is Isotopic Persistence .

  • The Mechanism: Deuterium (

    
    ) is chemically identical to Hydrogen (
    
    
    
    ) but doubles the mass of that specific atom.
  • The Risk: If trace amounts of DL-Alanine (2-d) remain on glassware or in shared waste traps, they can appear as "ghost peaks" (M+1 signals) in future metabolomics or pharmacokinetic assays.

  • The Solution: Segregation followed by Incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Powder/Spills)

Objective: Isolate and destroy.

  • Segregation: Do not mix with general "Solid Bio-Waste" if that waste is autoclaved and landfilled. The isotope remains stable through autoclaving.

  • Containerization: Place excess powder in a screw-top high-density polyethylene (HDPE) jar labeled "Non-Hazardous Chemical Waste - Deuterated."

  • Labeling: Explicitly write "Contains Stable Isotopes" on the tag. This informs the waste contractor that incineration is preferred over fuel blending.

  • Disposal Action: Hand off to EHS for High-Temperature Incineration .

    • Why: Incineration ensures the carbon backbone is oxidized to

      
       and the deuterium becomes 
      
      
      
      (Heavy Water) vapor, effectively diluting it into the atmosphere where it returns to natural abundance levels.
Protocol B: Aqueous Waste (Solutions/Buffers)

Objective: Prevent drain contamination.

  • pH Check: Ensure the solution is between pH 5 and 9. (Alanine is zwitterionic; extreme pH might require neutralization depending on other solutes).

  • Solvent Mixing:

    • Scenario 1 (Pure Water): Add a combustible solvent (e.g., Ethanol or Acetone) to the water waste to a concentration of ~10%.

    • Why: This raises the BTU value, making the waste eligible for fuel blending/incineration rather than wastewater treatment.

  • Collection: Pour into a "Solvent Waste" carboy.

    • Critical: Do NOT pour down the sink. Municipal water treatment does not remove isotopic signatures, potentially affecting downstream environmental sampling.

Protocol C: Glassware Decontamination (The "Triple Rinse")

To prevent cross-contamination of future experiments:

  • Solvent Rinse: Rinse glassware 3x with Deionized Water. Collect this rinse as Aqueous Waste (Protocol B).

  • Acid Wash (Optional but Recommended): For MS-sensitive glassware, soak in 10% Nitric Acid for 2 hours.

  • Final Rinse: Triple rinse with HPLC-grade water/methanol.

Visual Decision Matrix (Waste Stream Logic)

The following diagram illustrates the decision logic for disposing of DL-Alanine (2-d) to ensure both safety and data integrity.

DisposalWorkflow Start Start: DL-Alanine (2-d) Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Wipes) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Solution ContainerSolid Container: HDPE Jar Label: 'Stable Isotope' Solid->ContainerSolid LiquidType Solvent Content? Liquid->LiquidType PureAqueous Aqueous Only LiquidType->PureAqueous Buffer/Water MixedSolvent Mixed Organic/Aqueous LiquidType->MixedSolvent Contains Organics ActionAddFuel Add 10% Ethanol/Acetone (Increase BTU) PureAqueous->ActionAddFuel Prepare for Burn ContainerSolvent Container: Solvent Waste Carboy MixedSolvent->ContainerSolvent ActionAddFuel->ContainerSolvent Destruction Final Fate: High-Temp Incineration (Oxidation to CO2 + D2O) ContainerSolvent->Destruction ContainerSolid->Destruction

Figure 1: Decision tree for DL-Alanine (2-d) waste streams. Note that all paths lead to incineration to ensure isotopic destruction.

Regulatory Compliance & References

While DL-Alanine is non-hazardous, adherence to Good Laboratory Practice (GLP) requires documented disposal trails.

Key Regulatory Points:
  • EPA (RCRA): DL-Alanine is not listed under 40 CFR 261.33 (P or U lists). However, if mixed with hazardous solvents (e.g., Methanol, Acetonitrile), the mixture assumes the hazard code of the solvent (e.g., F003).

  • GHS Classification: Not classified as hazardous.[1]

  • Sewer Ban: Most research institutions strictly prohibit the discharge of chemical reagents to the sewer, regardless of toxicity, to comply with local POTW (Publicly Owned Treatment Works) permits.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 439223, Alanine-2-d. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: DL-ALANINE (2-D)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling DL-ALANINE (2-D) Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Dual-Protection Mandate

Handling DL-Alanine-2-d (Deuterated Alanine, CAS: 16392-71-3 or 302-72-7 for unlabeled parent) requires a shift in perspective. Unlike high-hazard reagents where the primary goal is preventing injury, the handling of stable isotope-labeled amino acids demands a Dual-Protection Strategy :

  • User Safety: Protection against nuisance dust and potential mechanical irritation.

  • Sample Integrity: Preventing isotopic dilution (H-D exchange via moisture) and biological contamination (nucleases/proteases from skin).

As a Senior Application Scientist, I emphasize that while the GHS classification is "Not Hazardous," the financial and experimental hazard of contaminating a high-purity deuterated standard is significant. This guide structures your PPE not just as safety gear, but as a contamination control system.

Hazard Profile & Physical Properties[1][2][3][4][5]

Before selecting PPE, we must quantify the risk. DL-Alanine-2-d shares the toxicological profile of its non-labeled parent but possesses unique physical requirements due to its application in NMR and Mass Spectrometry.

Table 1: Chemical Safety & Physical Data
PropertySpecificationOperational Implication
GHS Classification Not Classified (Non-Hazardous)Standard Laboratory Hygiene applies.
Physical State Crystalline Powder (White)Dust Hazard: Inhalation of fine particulates.
Hygroscopicity Moderate to HighMoisture Control: Sample degrades (clumps) and isotopic accuracy shifts if exposed to humid air.
Incompatibilities Strong Oxidizing AgentsAvoid contact with perchlorates/nitrates during storage.
Toxicity Low Acute ToxicityLD50 (Oral, Rat) > 5,000 mg/kg (based on non-labeled alanine).
Isotopic Label Deuterium (D) at C-2 positionCost Hazard: High value; requires precision handling to avoid loss.

PPE Selection Matrix: The "Clean-Barrier" Protocol

The following PPE standards are designed to create a self-validating barrier.

A. Respiratory Protection[1][4][6][7][8][9]
  • Requirement: N95 (US) or P1 (EU) Particulate Respirator.

  • Scientific Rationale: While not chemically toxic, amino acid dust can cause "mechanical irritation" to the upper respiratory tract. Furthermore, a mask prevents the user's breath (moisture/CO2) from contaminating the hygroscopic powder during close-range weighing.

  • Validation: Perform a positive pressure seal check before entering the weighing zone.

B. Hand Protection[1][3][4][5][7][10]
  • Requirement: Nitrile Gloves (Powder-Free).

    • Thickness: Minimum 0.11 mm (4 mil).

    • Breakthrough Time: >480 minutes (standard for solid organics).

  • Why Nitrile? Latex proteins can contaminate biological assays (LC-MS background noise). Nitrile offers superior chemical resistance and prevents the transfer of skin oils which can interfere with NMR shimming.

  • Technique: "Double-gloving" is recommended if handling >50g or if the sample is being prepared for trace analysis.

C. Eye & Body Protection[1][3][4][5][6][7][8]
  • Eyes: Safety Glasses with Side Shields (ANSI Z87.1 / EN 166).

    • Note: Contact lenses should not be worn without sealed goggles if fine dust generation is expected.

  • Body: Cotton Lab Coat (High-Neck preferred).

    • Rationale: Reduces static buildup compared to synthetic fibers. Static is the enemy of weighing fine deuterated powders, causing them to "jump" and leading to mass loss.

Operational Workflow: Precision Handling

The following logic flow dictates the handling process to maximize safety and data quality.

Diagram 1: Safe Handling & Integrity Workflow

G Start Start: DL-ALANINE (2-D) Handling CheckEnv Check Environment: Humidity < 50%? Draft-free? Start->CheckEnv CheckEnv->Start No (Adjust HVAC) PPE_Don Don PPE: 1. Lab Coat 2. Safety Glasses 3. N95 Mask 4. Nitrile Gloves CheckEnv->PPE_Don Yes Inspect Inspect Gloves: Rips? Punctures? PPE_Don->Inspect Replace Replace Gloves Inspect->Replace Fail Weighing Weighing Protocol: Use Anti-Static Gun Spatula: Stainless Steel/PTFE Inspect->Weighing Pass Replace->Inspect Transfer Transfer to Solvent: Avoid rapid dumping (Dust) Weighing->Transfer Seal Reseal Container: Parafilm wrap required Transfer->Seal Disposal Waste Disposal: Solid Organic Waste Seal->Disposal

Caption: Logic flow for handling DL-Alanine-2-d, prioritizing glove integrity and environmental control to prevent static and moisture contamination.

Step-by-Step Protocol
  • Environment Check: Ensure the balance area is free of strong air drafts (which scatter powder) but has adequate general ventilation.

  • Static Neutralization: Deuterated amino acids are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before adding the powder.

  • Transfer: Use a clean stainless steel or PTFE-coated spatula. Never return unused powder to the stock container; this introduces moisture and compromises the isotopic purity of the remaining stock.

  • Dissolution: Add the powder to the solvent, not the solvent to the powder, to minimize dust clouds.

Emergency & Disposal Procedures

Although DL-Alanine-2-d is low-hazard, professional laboratory standards dictate specific responses.

Accidental Release (Spill)[3]
  • Evacuate: Not necessary for small spills (<100g).

  • PPE: Ensure mask and gloves are on.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Sweep up the damp material into a dustpan. Wipe the area with 70% ethanol.

    • Note: Do not use a vacuum cleaner unless it is explosion-proof/HEPA-filtered, as static from the powder can theoretically ignite inside non-rated motors (though risk is low).

Waste Disposal[2][4][5][8][11][12]
  • Classification: Non-hazardous organic waste.

  • Method: Dissolve in water or a combustible solvent and dispose of in the Organic Solvents or Solid Chemical Waste stream, depending on facility rules.

  • Incineration: The material should ultimately be burned in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 602, DL-Alanine. PubChem.[1] Retrieved from [Link]

  • Carl Roth. (2023). Voluntary safety information following the Safety Data Sheet format: DL-Alanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Alanine. Retrieved from [Link]

Sources

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